molecular formula C34H39Cl3N2O6S B1244359 CS-003

CS-003

Número de catálogo: B1244359
Peso molecular: 710.1 g/mol
Clave InChI: IHDDYKNRVLPVEV-FFKPOUSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CS-003, also known as this compound, is a useful research compound. Its molecular formula is C34H39Cl3N2O6S and its molecular weight is 710.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H39Cl3N2O6S

Peso molecular

710.1 g/mol

Nombre IUPAC

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride

InChI

InChI=1S/C34H38Cl2N2O6S.ClH/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40;/h4-9,18-20H,10-17,21-22H2,1-3H3;1H/t33-,45-;/m0./s1

Clave InChI

IHDDYKNRVLPVEV-FFKPOUSOSA-N

SMILES isomérico

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl.Cl

SMILES canónico

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl.Cl

Sinónimos

1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide
CS 003
CS-003
CS003
TNRA cpd

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: CS-003, a Triple Neurokinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-003 is a potent, orally active, small molecule antagonist that exhibits a unique mechanism of action by targeting all three known neurokinin receptors: NK1, NK2, and NK3. Developed by Daiichi Sankyo, this triple antagonism was investigated for its therapeutic potential in respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies demonstrated its efficacy in relevant animal models by inhibiting key pathological features of these conditions, such as bronchoconstriction, airway hyperresponsiveness, and neurogenic inflammation. A clinical study in asthmatic patients further confirmed its ability to block neurokinin-mediated airway responses. However, the development of this compound was discontinued. A significant finding in preclinical toxicology studies was the observation of testicular toxicity in male dogs, which was mechanistically linked to the blockade of the neurokinin-3 receptor (NK3R) at the hypothalamic level, highlighting the complex physiological roles of the neurokinin system. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to the Neurokinin System and this compound

The neurokinin system comprises a family of neuropeptides, the tachykinins (Substance P, Neurokinin A, and Neurokinin B), and their respective G-protein coupled receptors (GPCRs): the neurokinin-1 receptor (NK1R), neurokinin-2 receptor (NK2R), and neurokinin-3 receptor (NK3R). These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, and are implicated in a diverse range of physiological and pathophysiological processes, including pain, inflammation, smooth muscle contraction, and regulation of the hypothalamic-pituitary-gonadal axis.

This compound, with the chemical name [1-{2-[(2R)-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]ethyl}spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide hydrochloride], was designed as a triple antagonist to simultaneously block the actions of all three tachykinins at their respective receptors. This approach was hypothesized to offer a more comprehensive therapeutic effect in complex diseases like asthma, where all three neurokinin pathways are believed to contribute to the underlying pathology.[1][2]

Mechanism of Action: Triple Neurokinin Receptor Antagonism

This compound functions as a competitive antagonist at the NK1, NK2, and NK3 receptors. By binding to these receptors, it prevents the endogenous tachykinin ligands from initiating their downstream signaling cascades.

Neurokinin Receptor Signaling Pathways

The activation of neurokinin receptors by their endogenous ligands initiates a cascade of intracellular events. While there are commonalities, the specific downstream effects can vary depending on the receptor subtype and the cell type in which they are expressed.

  • NK1 Receptor Signaling: Substance P (SP) is the preferred endogenous ligand for the NK1R. Upon binding, the receptor primarily couples to Gαq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and the release of inflammatory mediators.

  • NK2 Receptor Signaling: Neurokinin A (NKA) is the high-affinity ligand for the NK2R. Similar to the NK1R, the NK2R also couples to Gαq/11, leading to the activation of the PLC-IP3-DAG pathway and a subsequent increase in intracellular calcium. This signaling cascade is particularly important in mediating the contraction of airway smooth muscle.

  • NK3 Receptor Signaling: Neurokinin B (NKB) shows the highest affinity for the NK3R. The NK3R is also coupled to Gαq/11 and activates the PLC pathway. In the central nervous system, particularly the hypothalamus, NK3R signaling plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion.

Below are Graphviz diagrams illustrating these signaling pathways and the antagonistic action of this compound.

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1R Substance P->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response CS003 This compound CS003->NK1R Blocks

Caption: NK1R Signaling Pathway and this compound Antagonism.

NK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A NK2R NK2R NKA->NK2R Binds Gq Gαq/11 NK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Airway_Contraction Airway Smooth Muscle Contraction Ca2_release->Airway_Contraction CS003 This compound CS003->NK2R Blocks

Caption: NK2R Signaling in Airways and this compound Antagonism.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B NK3R NK3R NKB->NK3R Binds Gq Gαq/11 NK3R->Gq Activates PLC PLC Gq->PLC Activates GnRH_Secretion Modulation of GnRH Secretion PLC->GnRH_Secretion CS003 This compound CS003->NK3R Blocks

Caption: NK3R Signaling in the Hypothalamus and this compound Antagonism.

Quantitative Data

In Vitro Receptor Binding Affinity

While specific Ki values for this compound at the human neurokinin receptors are not publicly available in peer-reviewed literature, a publication reporting on a clinical trial with this compound describes it as having high affinities for human NK1, NK2, and NK3 receptors with "around subnanomolar Ki values".[1] The same source provides a qualitative comparison of this compound's affinity to other selective antagonists.[1]

In Vivo Efficacy in Preclinical Models

Preclinical studies in guinea pigs have demonstrated the in vivo efficacy of orally administered this compound in various models of respiratory disease.[2]

Model Parameter Measured Agonist ID50 of this compound (p.o.) Reference
Tracheal Vascular HyperpermeabilityInhibition of Evans blue dye extravasationSubstance P3.6 mg/kg[2]
BronchoconstrictionInhibition of increased airway resistanceNeurokinin A1.3 mg/kg[2]
BronchoconstrictionInhibition of increased airway resistanceNeurokinin B0.89 mg/kg[2]

Additionally, a 10 mg/kg oral dose of this compound was shown to significantly inhibit the number of coughs induced by capsaicin aerosol (P<0.01) and to inhibit airway hyperresponsiveness to methacholine chloride in ovalbumin-induced asthma models (P<0.01).[2]

Clinical Efficacy

In a double-blind, placebo-controlled, crossover trial in 16 mild asthmatics, a single 200 mg oral dose of this compound significantly protected against Neurokinin A (NKA)-induced bronchoconstriction at 1 and 8 hours post-dose.[1] The provocative concentration of NKA required to cause a 20% fall in FEV1 (PC20) was not reached in 12 of 16 patients at 1 hour and 5 of 16 patients at 8 hours after this compound administration, indicating a significant protective effect.[1]

Experimental Protocols

In Vitro Assays (General Methodologies)

While the specific protocols for this compound are not published, the determination of binding affinities (Ki values) and functional antagonism for neurokinin receptor antagonists typically involves the following assays:

  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity (Ki) of the test compound (this compound) for the NK1, NK2, and NK3 receptors.

    • Methodology:

      • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.

      • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P for NK1R, [125I]Neurokinin A for NK2R, or [3H]SR142801 for NK3R) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

      • Separation and Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

      • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

  • Functional Assays (e.g., Calcium Mobilization Assay):

    • Objective: To assess the functional antagonist activity of the test compound by measuring its ability to block agonist-induced intracellular calcium mobilization.

    • Methodology:

      • Cell Culture: Cells expressing the target neurokinin receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

      • Agonist Stimulation: A fixed concentration of the respective agonist (Substance P, NKA, or NKB) is added to the cells.

      • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

      • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.

In Vivo Animal Models
  • Ovalbumin-Induced Asthma Model in Guinea Pigs:

    • Objective: To evaluate the effect of this compound on airway hyperresponsiveness.

    • Methodology:

      • Sensitization: Guinea pigs are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., aluminum hydroxide).

      • Challenge: After a sensitization period, the animals are challenged with aerosolized OVA to induce an asthmatic response.

      • Drug Administration: this compound or vehicle is administered orally at specified times before the OVA challenge.

      • Assessment of Airway Hyperresponsiveness: Airway responsiveness to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography to assess changes in airway resistance.

      • Data Analysis: The effect of this compound on attenuating the methacholine-induced bronchoconstriction in OVA-challenged animals is compared to the vehicle control group.

Ovalbumin_Asthma_Model_Workflow Sensitization Sensitization (i.p. Ovalbumin + Adjuvant) Challenge Aerosolized Ovalbumin Challenge Sensitization->Challenge After sensitization period AHR_Assessment Assessment of Airway Hyperresponsiveness (Methacholine Challenge) Challenge->AHR_Assessment Drug_Admin Oral Administration (this compound or Vehicle) Drug_Admin->Challenge Pre-treatment Data_Analysis Data Analysis AHR_Assessment->Data_Analysis

Caption: Workflow for the Ovalbumin-Induced Asthma Model.
  • Capsaicin-Induced Cough Model in Guinea Pigs:

    • Objective: To assess the antitussive effect of this compound.

    • Methodology:

      • Acclimatization: Guinea pigs are acclimatized to a whole-body plethysmography chamber.

      • Drug Administration: this compound or vehicle is administered orally prior to the challenge.

      • Capsaicin Challenge: The animals are exposed to an aerosol of capsaicin, a known tussive agent that stimulates sensory C-fibers in the airways.

      • Cough Recording: The number of coughs is recorded and counted for a defined period following the capsaicin challenge.

      • Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group.

Toxicological Profile: Testicular Toxicity

A notable finding from preclinical studies was the induction of testicular toxicity in male dogs following daily administration of this compound.[3] The observed toxicities included decreased sperm count and motility, increased sperm abnormalities, and histopathological changes in the testes, epididymis, and prostate.[3] Further investigation revealed that a single administration of this compound suppressed plasma testosterone and luteinizing hormone (LH) levels.[3] This effect was attributed to the inhibition of neurokinin B (NKB) signaling at the NK3 receptor, likely at the hypothalamic level, which is known to be a key regulator of the hypothalamic-pituitary-gonadal axis.[3]

Conclusion

This compound is a potent triple neurokinin receptor antagonist with demonstrated efficacy in preclinical models of respiratory diseases and in a clinical setting of NKA-induced bronchoconstriction in asthmatics. Its mechanism of action involves the competitive blockade of NK1, NK2, and NK3 receptors, thereby inhibiting the downstream signaling pathways initiated by their endogenous ligands. While this triple antagonism showed therapeutic promise, the development of this compound was discontinued. The observed testicular toxicity in preclinical studies, mediated by its NK3 receptor antagonism, underscores the physiological importance of the neurokinin system beyond its role in inflammation and bronchoconstriction and highlights a potential challenge for the development of systemic NK3R antagonists for non-life-threatening conditions. This technical guide provides a detailed overview of the available scientific information on the mechanism of action of this compound for the scientific and drug development community.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation, mediated by the release of neuropeptides such as tachykinins, plays a significant role in the pathophysiology of various respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their effects through three main receptor subtypes: NK1, NK2, and NK3. CS-003 is a potent, orally active triple neurokinin receptor antagonist with high affinity for all three receptors. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound in neurokinin-related respiratory diseases. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.

Introduction to Neurokinins and Respiratory Diseases

Tachykinins are a family of neuropeptides that are widely distributed in the central and peripheral nervous systems, including the sensory nerves of the airways.[1] Upon stimulation by various triggers such as allergens, irritants, and inflammatory mediators, these nerves release tachykinins, which contribute to the hallmarks of respiratory diseases.[2]

  • Bronchoconstriction: Tachykinins, particularly NKA, are potent bronchoconstrictors, acting directly on airway smooth muscle cells.[2]

  • Airway Inflammation: SP, through the NK1 receptor, promotes neurogenic inflammation characterized by plasma extravasation (vascular permeability), vasodilation, and the recruitment and activation of inflammatory cells.[3][4]

  • Mucus Hypersecretion: Tachykinins can stimulate mucus secretion from submucosal glands, contributing to airway obstruction.

  • Cough: Activation of sensory nerves in the airways can trigger the cough reflex, and neurokinins are implicated in this process.[5]

Given the multifaceted role of tachykinins in respiratory pathophysiology, blockade of their receptors presents a promising therapeutic strategy.

This compound: A Triple Neurokinin Receptor Antagonist

This compound is a novel small molecule that acts as a competitive antagonist at all three neurokinin receptors. Its high affinity for NK1, NK2, and NK3 receptors allows for comprehensive blockade of the downstream effects of all major tachykinins.

In Vitro Pharmacology

The antagonist activity of this compound has been characterized in various in vitro assays, demonstrating its potent and balanced affinity for human neurokinin receptors.

ReceptorLigandAssay TypeThis compound Affinity (Ki)Reference
NK1 Substance PRadioligand Binding2.3 nM[6][7][8]
NK2 Neurokinin ARadioligand Binding0.54 nM[6][7][8]
NK3 Neurokinin BRadioligand Binding0.74 nM[6][7][8]

Functional antagonism has been demonstrated through the inhibition of second messenger production, such as inositol phosphate formation, following agonist stimulation of cells expressing neurokinin receptors.

ReceptorAgonistFunctional AssayThis compound Potency (pA2)Reference
NK1 Substance PInositol Phosphate Formation8.7 µM[7]
NK2 Neurokinin AInositol Phosphate Formation9.4 µM[7]
NK3 Neurokinin BInositol Phosphate Formation9.5 µM[7]
Neurokinin Receptor Signaling Pathway

The binding of tachykinins to their respective G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that lead to the various pathophysiological responses observed in respiratory diseases. This compound competitively inhibits this initial binding step.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tachykinins (SP, NKA, NKB) Tachykinins (SP, NKA, NKB) NK1R NK1R Tachykinins (SP, NKA, NKB)->NK1R Bind NK2R NK2R Tachykinins (SP, NKA, NKB)->NK2R Bind NK3R NK3R Tachykinins (SP, NKA, NKB)->NK3R Bind This compound This compound This compound->NK1R Inhibits This compound->NK2R Inhibits This compound->NK3R Inhibits Gq/11 Gq/11 NK1R->Gq/11 Activate NK2R->Gq/11 Activate NK3R->Gq/11 Activate PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca2+ IP3->Ca2+ Increases PKC PKC DAG->PKC Activates Bronchoconstriction Bronchoconstriction Ca2+->Bronchoconstriction Inflammation Inflammation PKC->Inflammation Mucus Secretion Mucus Secretion PKC->Mucus Secretion

Neurokinin Receptor Signaling Pathway

Preclinical Efficacy of this compound in Respiratory Disease Models

The therapeutic potential of this compound has been evaluated in several well-established guinea pig models of respiratory diseases. These studies demonstrate the broad-spectrum activity of this compound in mitigating key features of these conditions.

Inhibition of Neurokinin-Induced Responses

This compound effectively blocks the direct effects of exogenously administered neurokinins in a dose-dependent manner.

ModelAgonistEndpointThis compound Efficacy (ID50)Administration RouteReference
Tracheal Vascular HyperpermeabilitySubstance PEvans Blue Extravasation3.6 mg/kgp.o.[9]
BronchoconstrictionNeurokinin AAirway Resistance1.3 mg/kgp.o.[9]
BronchoconstrictionNeurokinin BAirway Resistance0.89 mg/kgp.o.[9]
Efficacy in Allergic Asthma Models

In guinea pig models of allergic asthma induced by ovalbumin sensitization and challenge, this compound has been shown to inhibit key features of the asthmatic response.

  • Airway Hyperresponsiveness: this compound (10 mg/kg, p.o.) significantly inhibited airway hyperresponsiveness to methacholine in both mild and severe models of ovalbumin-induced asthma (P<0.01).[9] In contrast, the leukotriene receptor antagonist montelukast was only effective in the milder model.[9]

  • Allergic Rhinitis: In an ovalbumin-induced rhinitis model, oral administration of this compound dose-dependently inhibited nasal blockade, with an efficacy comparable to that of dexamethasone.[9]

Efficacy in Cough Models

This compound has demonstrated significant antitussive effects in a capsaicin-induced cough model in guinea pigs.

  • Cough Inhibition: A 10 mg/kg oral dose of this compound significantly inhibited the number of coughs induced by capsaicin aerosol (P<0.01), with an effect comparable to that of codeine.[9]

Efficacy in COPD-Related Models

The effects of this compound have also been investigated in models relevant to chronic obstructive pulmonary disease (COPD).

  • Cigarette Smoke-Induced Effects: Intravenous administration of this compound dose-dependently inhibited cigarette smoke-induced bronchoconstriction, tracheal vascular hyperpermeability, and mucus secretion in guinea pigs.[9][10]

Clinical Evaluation of this compound

A clinical trial has been conducted to evaluate the efficacy of this compound in patients with mild asthma.

  • NKA-Induced Bronchoconstriction: A single oral dose of 200 mg of this compound significantly protected against neurokinin A-induced bronchoconstriction at 1 and 8 hours post-dose in mild asthmatics.[11]

Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments cited in this guide.

In Vitro Functional Assay: Inositol Phosphate Accumulation

This assay measures the functional antagonism of this compound by quantifying the inhibition of agonist-induced inositol phosphate (IP) production, a key second messenger in the neurokinin signaling pathway.

G cluster_workflow In Vitro Experimental Workflow Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling CHO cells expressing NKRs Pre-incubation Pre-incubation Labeling->Pre-incubation [3H]-myo-inositol Stimulation Stimulation Pre-incubation->Stimulation This compound Extraction Extraction Stimulation->Extraction Tachykinin Agonist Quantification Quantification Extraction->Quantification Anion Exchange Chromatography Data Analysis Data Analysis Quantification->Data Analysis Scintillation Counting

In Vitro Functional Assay Workflow
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human NK1, NK2, or NK3 receptors are cultured in appropriate media.

  • Radiolabeling: Cells are incubated with [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation with Antagonist: Cells are washed and pre-incubated with varying concentrations of this compound or vehicle for 15-30 minutes.

  • Agonist Stimulation: Cells are then stimulated with a specific neurokinin agonist (Substance P for NK1, NKA for NK2, NKB for NK3) for a defined period (e.g., 30 minutes).

  • Extraction of Inositol Phosphates: The reaction is terminated, and soluble inositol phosphates are extracted using perchloric acid.

  • Quantification: The extracted [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in agonist-stimulated IP accumulation, and pA2 values are calculated.

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This model mimics the allergic inflammation and airway hyperresponsiveness characteristic of human asthma.

G cluster_workflow Ovalbumin-Induced Asthma Model Workflow Sensitization Sensitization Challenge Challenge Sensitization->Challenge Day 0 & 14: i.p. Ovalbumin Treatment Treatment Challenge->Treatment Days 21-28: Aerosolized Ovalbumin Measurement Measurement Treatment->Measurement This compound (p.o.) before each challenge Data Analysis Data Analysis Measurement->Data Analysis Airway Hyperresponsiveness (Methacholine)

Ovalbumin-Induced Asthma Model Workflow
  • Sensitization: Male Dunkin-Hartley guinea pigs are sensitized with an intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide on day 0 and a booster on day 14.

  • Challenge: From day 21 to 28, the sensitized animals are challenged daily with an aerosol of ovalbumin for a specified duration.

  • Treatment: this compound or vehicle is administered orally at a specified time before each ovalbumin challenge.

  • Measurement of Airway Hyperresponsiveness: 24 hours after the final challenge, airway responsiveness to increasing concentrations of inhaled methacholine is measured using a whole-body plethysmograph to determine the provocative concentration causing a 200% increase in airway resistance (PC200).

  • Data Analysis: The effect of this compound on airway hyperresponsiveness is determined by comparing the PC200 values of the treated group to the vehicle control group.

In Vivo Model: Capsaicin-Induced Cough in Guinea Pigs

This model is used to evaluate the antitussive potential of test compounds.

  • Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmograph.

  • Treatment: this compound, vehicle, or a positive control (e.g., codeine) is administered orally at a specified time before the challenge.

  • Challenge: Animals are exposed to an aerosol of capsaicin for a defined period.

  • Cough Recording: The number of coughs is recorded during and immediately after the capsaicin challenge using a sound recording system and specialized software to differentiate coughs from other respiratory events.

  • Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated group.

In Vivo Model: Substance P-Induced Tracheal Vascular Hyperpermeability

This model assesses the ability of a compound to inhibit neurogenic inflammation-induced plasma extravasation.

  • Anesthesia: Guinea pigs are anesthetized.

  • Tracer Administration: Evans blue dye, which binds to plasma albumin, is injected intravenously as a tracer for plasma extravasation.

  • Treatment: this compound or vehicle is administered intravenously or orally at a specified time before the challenge.

  • Challenge: Substance P is administered intravenously to induce vascular permeability.

  • Tissue Collection and Dye Extraction: After a set time, the animals are euthanized, and the trachea is removed. The extravasated Evans blue dye is extracted from the tracheal tissue using formamide.

  • Quantification: The concentration of the extracted dye is measured spectrophotometrically.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in dye extravasation compared to the vehicle-treated group.

Conclusion

This compound, as a potent triple neurokinin receptor antagonist, demonstrates significant efficacy in a range of preclinical models of respiratory diseases, targeting key pathophysiological mechanisms including bronchoconstriction, airway inflammation, mucus hypersecretion, and cough. Early clinical data in asthmatic patients further support its therapeutic potential. The comprehensive preclinical data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the broader class of neurokinin receptor antagonists in the management of respiratory diseases. Further clinical studies are warranted to fully elucidate the therapeutic utility of this compound in patient populations with asthma, COPD, and other neurokinin-related respiratory conditions.

References

The Pharmacological Profile of CS-003: A Triple Neurokinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CS-003 is a potent, orally active triple neurokinin (NK) receptor antagonist, demonstrating high affinity for the human NK1, NK2, and NK3 receptors. Preclinical studies have highlighted its potential therapeutic efficacy in respiratory diseases associated with neurokinin-mediated pathophysiology, such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, in vivo efficacy, and the underlying signaling pathways of its target receptors. Detailed experimental methodologies are provided to facilitate the understanding and replication of key studies.

Data Presentation: Quantitative Pharmacological Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potent and balanced antagonism across all three neurokinin receptors.

Table 1: In Vitro Receptor Binding Affinity of this compound [1][2]

Receptor SubtypeLigandKi (nM)
Human NK1This compound2.3
Human NK2This compound0.54
Human NK3This compound0.74

Table 2: In Vivo Efficacy of Orally Administered this compound in Guinea Pig Models [3]

ModelAgonistEndpointID50 (mg/kg, p.o.)
Tracheal Vascular HyperpermeabilitySubstance PInhibition of dye extravasation3.6
BronchoconstrictionNeurokinin AInhibition of bronchoconstriction1.3
BronchoconstrictionNeurokinin BInhibition of bronchoconstriction0.89

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human NK1, NK2, and NK3 receptors.

Methodology:

  • Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.

  • Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [125I][MePhe7]neurokinin B for the NK3 receptor)[4].

  • Competition Binding Assay:

    • A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist for the respective receptor.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Models in Guinea Pigs

Objective: To evaluate the in vivo efficacy of orally administered this compound in models of respiratory inflammation and bronchoconstriction.

Methodology:

  • Animal Model: Male Hartley guinea pigs are used.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

  • Induction of Hyperpermeability: At a specified time after drug administration, animals are anesthetized, and Evans blue dye (an indicator of plasma protein extravasation) is injected intravenously. Subsequently, Substance P is administered intravenously to induce vascular permeability in the trachea.

  • Sample Collection and Analysis: After a set period, the trachea is dissected, and the extravasated Evans blue dye is extracted. The concentration of the dye is quantified spectrophotometrically.

  • Data Analysis: The dose of this compound that causes a 50% inhibition of the Substance P-induced increase in dye extravasation (ID50) is calculated.

Methodology:

  • Animal Model: Male Hartley guinea pigs are anesthetized, tracheostomized, and mechanically ventilated.

  • Measurement of Bronchoconstriction: Changes in pulmonary insufflation pressure are measured as an index of bronchoconstriction.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

  • Induction of Bronchoconstriction: At a specified time after drug administration, a bolus intravenous injection of Neurokinin A (NKA) or Neurokinin B (NKB) is administered to induce bronchoconstriction.

  • Data Analysis: The dose-response relationship for the inhibitory effect of this compound on the agonist-induced bronchoconstriction is determined, and the ID50 value is calculated.

Clinical Trial in Asthmatic Patients

Objective: To assess the effect of a single oral dose of this compound on Neurokinin A-induced bronchoconstriction in patients with mild asthma.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, two-way crossover trial was conducted in 16 patients with mild asthma[5].

  • Drug Administration: Patients received a single oral dose of 200 mg of this compound dissolved in distilled water, or a matched placebo[5].

  • NKA Provocation Tests: Bronchial provocation tests with inhaled Neurokinin A (NKA) were performed before dosing and at 1, 8, and 24 hours after dosing[5].

  • Endpoint: The primary endpoint was the provocative concentration of NKA causing a 20% fall in the forced expiratory volume in one second (PC20 FEV1).

  • Data Analysis: The shift in the NKA dose-response curve and the change in PC20 FEV1 were compared between the this compound and placebo treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the neurokinin receptors and the experimental workflow for evaluating this compound.

Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor, preferentially activated by Substance P, primarily couples to Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events contribute to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Gq11 Gq/11 NK1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Ca²⁺ Release IP3->Ca2 induces Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca2->Response PKC Protein Kinase C DAG->PKC activates PKC->Response

Caption: NK1 Receptor Signaling Cascade.

Neurokinin-2 (NK2) Receptor Signaling Pathway

Neurokinin A (NKA) is the preferred endogenous ligand for the NK2 receptor. Similar to the NK1 receptor, the NK2 receptor primarily couples to Gq/11 proteins, activating the PLC-IP3-DAG pathway. This signaling cascade is particularly important in mediating smooth muscle contraction, especially in the respiratory and gastrointestinal tracts.

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Gq11 Gq/11 NK2R->Gq11 activates PLC Phospholipase C Gq11->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Ca²⁺ Release IP3->Ca2 induces Response Cellular Response (e.g., Bronchoconstriction, GI Motility) Ca2->Response PKC Protein Kinase C DAG->PKC activates PKC->Response

Caption: NK2 Receptor Signaling Cascade.

Neurokinin-3 (NK3) Receptor Signaling Pathway

The NK3 receptor is preferentially activated by Neurokinin B (NKB). It also couples to Gq/11 proteins, initiating the PLC-IP3-DAG signaling cascade. NK3 receptors are predominantly expressed in the central nervous system and are involved in the regulation of various neurological processes, including reproductive function and mood.

NK3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Gq11 Gq/11 NK3R->Gq11 activates PLC Phospholipase C Gq11->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Ca²⁺ Release IP3->Ca2 induces Response Cellular Response (e.g., Neuromodulation, Hormone Regulation) Ca2->Response PKC Protein Kinase C DAG->PKC activates PKC->Response

Caption: NK3 Receptor Signaling Cascade.

Experimental Workflow for this compound Evaluation

The evaluation of this compound follows a standard preclinical and clinical development workflow for a receptor antagonist.

CS003_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Studies binding_assay Receptor Binding Assays (Determine Ki) in_vitro->binding_assay functional_assay Functional Assays (Confirm Antagonism) in_vitro->functional_assay in_vivo In Vivo Studies binding_assay->in_vivo functional_assay->in_vivo animal_models Animal Models of Disease (e.g., Bronchoconstriction, Vascular Permeability) in_vivo->animal_models efficacy Efficacy Assessment (Determine ID50) animal_models->efficacy phase_I Phase I Trials (Safety and Tolerability) efficacy->phase_I phase_II Phase II Trials (Proof-of-Concept in Patients) phase_I->phase_II asthma_trial Asthma Clinical Trial (NKA Challenge) phase_II->asthma_trial

Caption: this compound Development Workflow.

Conclusion

This compound is a potent triple neurokinin receptor antagonist with a well-characterized pharmacological profile. Its high affinity for NK1, NK2, and NK3 receptors translates into significant in vivo efficacy in preclinical models of respiratory diseases. Furthermore, early clinical data in asthmatic patients has demonstrated its ability to inhibit NKA-induced bronchoconstriction, providing proof-of-concept for its therapeutic potential. The detailed methodologies and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other neurokinin receptor modulators.

References

CS-003: A Comprehensive Technical Guide to its Binding Affinity for Human Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding characteristics of CS-003, a potent triple tachykinin receptor antagonist, for the human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. This guide includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of key biological and experimental pathways.

Core Data: Binding Affinity of this compound

This compound demonstrates high-affinity binding to all three human neurokinin receptor subtypes. As a triple antagonist, it effectively blocks the action of the endogenous tachykinin neuropeptides: substance P (SP) at NK1 receptors, neurokinin A (NKA) at NK2 receptors, and neurokinin B (NKB) at NK3 receptors. The inhibitory constants (Ki) presented below quantify the high affinity of this compound for these receptors.[1]

Receptor SubtypeLigandKi (nM)
Human Neurokinin-1 (NK1)This compound2.3
Human Neurokinin-2 (NK2)This compound0.54
Human Neurokinin-3 (NK3)This compound0.74

Table 1: Binding affinities of this compound for human neurokinin receptors. Ki is the inhibitory constant, representing the concentration of the antagonist that occupies 50% of the receptors in the absence of the native ligand.[1]

Experimental Protocols

The determination of the binding affinity of a compound like this compound is typically achieved through competitive radioligand binding assays. While the specific protocol for this compound is proprietary, the following represents a standard and widely accepted methodology for determining the Ki values for neurokinin receptor antagonists.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from its receptor. The concentration at which the competitor displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human neurokinin receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human NK1, NK2, or NK3 receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:

    • NK1: [¹²⁵I]Bolton-Hunter Substance P

    • NK2: [¹²⁵I]-Neurokinin A

    • NK3: [¹²⁵I-MePhe⁷]-Neurokinin B

  • Unlabeled Competitor: this compound.

  • Assay Buffer: Typically a HEPES-based buffer (pH 7.4) containing protease inhibitors, bovine serum albumin (BSA), and appropriate salts (e.g., MgCl₂, CaCl₂).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • Add a range of concentrations of the unlabeled competitor, this compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials containing a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

3. Data Analysis:

  • Plot the measured radioactivity (counts per minute) against the logarithm of the competitor (this compound) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Neurokinin Receptor Signaling Pathway

Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq proteins. Upon activation by their endogenous ligands, they initiate a signaling cascade that leads to an increase in intracellular calcium.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK_Receptor Neurokinin Receptor (NK1, NK2, or NK3) G_Protein Gαq/11 NK_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Release->PKC Co-activation Downstream\nSignaling Downstream Signaling PKC->Downstream\nSignaling Tachykinin Tachykinin (Substance P, NKA, NKB) Tachykinin->NK_Receptor CS003 This compound (Antagonist) CS003->NK_Receptor

Caption: Simplified signaling pathway of neurokinin receptors.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a radioligand competition binding assay to determine the binding affinity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Radioligand - this compound (Competitor) - Receptor Membranes - Assay Buffer Incubation Incubate Radioligand, This compound, and Membranes Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification IC50_Curve Generate Dose-Response Curve and Determine IC50 Quantification->IC50_Curve Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Curve->Ki_Calc

Caption: Workflow for determining binding affinity via competitive assay.

Logical Relationship: Competitive Antagonism

This diagram illustrates the principle of competitive antagonism, where this compound competes with the endogenous tachykinin ligands for the same binding site on the neurokinin receptor.

Competitive_Antagonism Receptor Neurokinin Receptor Binding Site Activation Receptor Activation & Signaling Receptor->Activation If Tachykinin binds No_Activation No Receptor Activation Receptor->No_Activation If this compound binds Tachykinin Endogenous Tachykinin (Agonist) Tachykinin->Receptor Binds CS003 This compound (Competitive Antagonist) CS003->Receptor Binds & Blocks

Caption: Principle of competitive antagonism by this compound.

References

The Genesis of a Novel Gene Therapy: A Technical Deep Dive into the Discovery and Development of Nadofaragene Firadenovec (CS-003)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery and development of Nadofaragene Firadenovec (Adstiladrin), a first-in-class intravesical gene therapy for high-risk, Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC). The pivotal Phase 3 clinical trial for this therapy was designated CS-003.

Preclinical Discovery and Rationale

The development of Nadofaragene Firadenovec, also known as rAd-IFNα/Syn3, is rooted in decades of research into the antitumor properties of interferon-alpha (IFNα)[1]. Early clinical studies of intravesical IFNα protein therapy for NMIBC showed limited efficacy, largely due to insufficient and transient exposure of the urothelium to the protein[2]. This challenge prompted the exploration of a gene therapy approach to achieve sustained, localized production of IFNα within the bladder.

Nadofaragene Firadenovec was engineered as a non-replicating adenoviral vector (serotype 5) carrying the gene for human interferon alfa-2b (IFNα2b)[3]. To enhance the transduction of the adenoviral vector into the urothelial cells, a novel excipient, Syn3, a polyamide surfactant, was incorporated. Syn3 disrupts the bladder's glycosaminoglycan (GAG) layer, facilitating viral entry into the bladder wall cells[2].

Preclinical studies in athymic nude mice with established human bladder cancer xenografts demonstrated that a single intravesical administration of rAd-IFNα/Syn3 led to significant tumor regression[2]. These studies also confirmed high and sustained levels of IFNα in the urine and bladder tissue of the treated animals[2]. Notably, the therapy exhibited both a direct cytotoxic effect on tumor cells and a "bystander effect," where transfected normal urothelial cells also produced and secreted IFNα, amplifying the therapeutic effect[2]. Non-clinical toxicology studies in rodents and primates revealed no major toxicities, supporting the progression to clinical trials[2].

Mechanism of Action: The Interferon Alfa-2b Signaling Pathway

Upon intravesical instillation, Nadofaragene Firadenovec transduces both normal and cancerous urothelial cells. The adenoviral vector delivers the IFNα2b gene to the cell nucleus, where it is transcribed and translated, leading to the secretion of high local concentrations of IFNα2b protein[4].

IFNα2b exerts its antitumor effects by binding to the Type I interferon receptor (IFNAR) on the surface of urothelial cells. This binding event triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway[5].

The key steps in this pathway are:

  • Receptor Dimerization and JAK Activation: IFNα2b binding induces the dimerization of the IFNAR1 and IFNAR2 receptor subunits, bringing their associated JAKs (TYK2 and JAK2) into close proximity, leading to their autophosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for STAT1 and STAT2 proteins.

  • ISGF3 Complex Formation: Recruited STAT1 and STAT2 are subsequently phosphorylated by the JAKs. The phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3)[6].

  • Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus and binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of interferon-stimulated genes (ISGs)[6]. This binding initiates the transcription of a wide array of genes that mediate the antiproliferative, pro-apoptotic, and immunomodulatory effects of IFNα2b[3].

Downstream effects of IFNα2b signaling in bladder cancer cells include:

  • Induction of Apoptosis: IFNα signaling can induce programmed cell death in tumor cells through the activation of caspase cascades[2].

  • Inhibition of Angiogenesis: The therapy has been shown to have anti-angiogenic effects, limiting the tumor's blood supply[2].

  • Immune Modulation: IFNα2b can enhance the host's immune response against the tumor by recruiting and activating immune cells such as T cells and natural killer (NK) cells[2].

IFNalpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-alpha2b IFN-alpha2b Receptor_Complex IFN-alpha2b->Receptor_Complex Binds to IFNAR1 IFNAR1 IFNAR1->Receptor_Complex IFNAR2 IFNAR2 IFNAR2->Receptor_Complex TYK2_active p-TYK2 Receptor_Complex->TYK2_active Activates JAK2_active p-JAK2 Receptor_Complex->JAK2_active Activates TYK2_inactive TYK2 TYK2_inactive->TYK2_active JAK2_inactive JAK2 JAK2_inactive->JAK2_active STAT2_active p-STAT2 TYK2_active->STAT2_active Phosphorylates STAT1_active p-STAT1 JAK2_active->STAT1_active Phosphorylates STAT1_inactive STAT1 STAT1_inactive->STAT1_active STAT2_inactive STAT2 STAT2_inactive->STAT2_active ISGF3 ISGF3 (p-STAT1/p-STAT2/IRF9) STAT1_active->ISGF3 STAT2_active->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Promotes Transcription Antitumor_Effects Antiproliferative, Pro-apoptotic, Immunomodulatory Effects ISGs->Antitumor_Effects Leads to

Caption: IFNα2b signaling via the JAK/STAT pathway.

Clinical Development: The this compound Trial

The clinical development of Nadofaragene Firadenovec culminated in the pivotal, single-arm, open-label, multicenter Phase 3 trial, known as this compound (NCT02773849)[7].

Study Design and Patient Population

The this compound trial was designed to evaluate the efficacy and safety of intravesical Nadofaragene Firadenovec in patients with high-risk, BCG-unresponsive NMIBC[7]. A total of 157 patients were enrolled across 33 centers in the United States[8].

Key Inclusion Criteria:

  • Adults with histologically confirmed high-risk NMIBC (carcinoma in situ [CIS] with or without concomitant high-grade Ta or T1 papillary disease)[9].

  • BCG-unresponsive disease, defined as persistent or recurrent high-grade disease within 12 months of completing adequate BCG therapy[9].

  • All visible papillary tumors were required to be fully resected prior to treatment[4].

Key Exclusion Criteria:

  • Muscle-invasive (≥T2) or metastatic urothelial carcinoma.

  • Inability to retain the intravesical instillation for at least one hour.

  • Prior intravesical chemotherapy within 8 weeks of study treatment[4].

Table 1: Baseline Demographics and Disease Characteristics of Patients in the this compound Trial (CIS Cohort, n=103)

CharacteristicValue
Median Age (years)70[9]
Male88%[9]
White92%[9]
Disease Stage at Study Entry
CIS only76%[9]
CIS with high-grade Ta19%[9]
CIS with T15%[9]
Median Prior BCG Instillations12[9]
Experimental Protocol

Treatment Regimen: Patients received a 75 mL intravesical instillation of Nadofaragene Firadenovec at a concentration of 3 x 10¹¹ viral particles (vp)/mL[7]. The instillation was administered via a urinary catheter and retained in the bladder for one hour. During the dwell time, patients were instructed to reposition approximately every 15 minutes to ensure distribution of the therapy throughout the bladder[10]. Treatment was administered once every three months for up to four doses (12 months) or until disease recurrence or unacceptable toxicity[7].

Efficacy and Safety Assessments:

  • Efficacy: The primary endpoint was the complete response (CR) rate at any time in patients with CIS[7]. A CR was defined as the absence of high-grade disease on cystoscopy, urine cytology, and bladder biopsy. The durability of the response was a key secondary endpoint.

  • Safety: Safety was assessed through the monitoring of adverse events (AEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.

CS003_Workflow Patient_Screening Patient Screening (High-Risk, BCG-Unresponsive NMIBC) TURBT Transurethral Resection of Bladder Tumor (TURBT) Patient_Screening->TURBT Treatment_Day_1 Intravesical Instillation of Nadofaragene Firadenovec (75 mL) TURBT->Treatment_Day_1 Month_3 Efficacy Assessment (Cystoscopy, Cytology, Biopsy) Treatment_Day_1->Month_3 CR_Yes Complete Response Month_3->CR_Yes CR_No No Complete Response Month_3->CR_No Continue_Treatment Continue Treatment (Dosing every 3 months) CR_Yes->Continue_Treatment Yes Discontinue_Treatment Discontinue Study Treatment CR_No->Discontinue_Treatment No Follow_Up Long-term Follow-up Continue_Treatment->Follow_Up Discontinue_Treatment->Follow_Up

Caption: this compound Clinical Trial Workflow.

Efficacy and Safety Results

Efficacy: The this compound trial met its primary endpoint. In the cohort of patients with CIS with or without concomitant high-grade Ta or T1 disease, the complete response rate at 3 months was 51%[9]. Of those who achieved a complete response, 46% remained free of high-grade recurrence at 12 months[9]. The median duration of response was 9.7 months[9]. At a 36-month follow-up, 25.5% of the initial complete responders remained free of high-grade recurrence[11].

Table 2: Key Efficacy Outcomes of the this compound Trial (CIS Cohort)

Efficacy EndpointResult
Complete Response (CR) Rate at 3 months51% (50/98 patients)[9]
High-Grade Recurrence-Free Rate at 12 months (among CR patients)46% (23/50 patients)[9]
Median Duration of Response9.7 months[9]
High-Grade Recurrence-Free at 36 months (among initial CR patients)25.5% (14/55 patients)[11]

Safety: Nadofaragene Firadenovec was generally well-tolerated. The most common treatment-related adverse events were localized to the bladder and were mostly mild to moderate in severity.

Table 3: Common Treatment-Related Adverse Events in the this compound Trial (All Patients, n=157)

Adverse EventAny GradeGrade 3-4
Instillation site discharge33%-
Fatigue24%-
Bladder spasm20%Grade 3: <2%
Micturition urgency19%Grade 3: 1%[7]
Hematuria17%-

Serious adverse reactions occurred in 11% of patients, with the most common being coronary artery disease and hematuria. Treatment was discontinued due to adverse reactions in 1.9% of patients[11]. There were no treatment-related deaths[7].

Conclusion

The development of Nadofaragene Firadenovec, culminating in the successful this compound trial, represents a significant advancement in the treatment of high-risk, BCG-unresponsive NMIBC. By leveraging a novel gene therapy approach to deliver sustained, localized interferon alfa-2b, this therapy offers a new and effective bladder-sparing option for a patient population with previously limited choices. The comprehensive preclinical and clinical data underscore its favorable benefit-risk profile and establish it as a valuable addition to the urologic oncology armamentarium.

References

In Vivo and In Vitro Efficacy of CS-003 (Nadofaragene Firadenovec): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadofaragene firadenovec (Adstiladrin®), evaluated in the pivotal Phase 3 clinical trial CS-003, is a non-replicating adenoviral vector-based gene therapy for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors. This technical guide provides an in-depth overview of the in vivo and in vitro efficacy of this novel therapeutic agent, detailing its mechanism of action, experimental protocols, and clinical trial data.

Mechanism of Action

Nadofaragene firadenovec is designed to deliver a copy of the human interferon alfa-2b (IFNα2b) gene to the urothelial cells of the bladder. The therapy is administered intravesically and is combined with a polyamide surfactant, Syn-3, which enhances the transduction of the adenoviral vector into the bladder cells. Once inside the cells, the IFNα2b gene is transcribed and translated, leading to the local and sustained production of the IFNα2b protein. This protein exerts its anti-tumor effects through a dual mechanism:

  • Direct Effects: IFNα2b can directly inhibit cancer cell growth by inducing apoptosis (programmed cell death) and arresting the cell cycle. It also has anti-angiogenic properties, hindering the formation of new blood vessels that tumors need to grow.

  • Indirect Effects: IFNα2b is a potent immunomodulatory cytokine. It activates various components of the innate and adaptive immune systems, including natural killer (NK) cells and T cells, and increases antigen presentation, leading to a more robust anti-tumor immune response.

Signaling Pathway

The intracellular signaling cascade initiated by IFNα2b binding to its receptor (IFNAR) on bladder cancer cells is multifaceted, culminating in anti-tumor activity. The primary pathway activated is the JAK-STAT pathway.

IFN_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-alpha2b IFN-alpha2b IFNAR IFNAR1 IFNAR2 IFN-alpha2b->IFNAR Binding PI3K PI3K IFN-alpha2b->PI3K Activates JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation Caspase8 Caspase-8 IFNAR->Caspase8 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 TYK2->STAT2 ISGF3 STAT1 STAT2 IRF9 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE Translocation to Nucleus & Binding mTOR mTOR PI3K->mTOR Activates Caspase37 Caspase-3, 7 Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Execution Gene_Expression ISG Expression (e.g., TRAIL, IRF-1) ISRE->Gene_Expression Initiates Transcription Gene_Expression->mTOR Inhibits Angiogenesis Gene_Expression->Apoptosis Induces

Caption: IFNα2b signaling cascade in bladder cancer cells.

In Vivo Efficacy: The this compound Clinical Trial

The efficacy of nadofaragene firadenovec was primarily evaluated in the multi-center, open-label, single-arm Phase 3 clinical trial, this compound.

Experimental Protocol: this compound Trial

Objective: To evaluate the efficacy and safety of intravesical nadofaragene firadenovec in patients with high-risk, BCG-unresponsive NMIBC.

Patient Population: The study enrolled 157 patients with high-risk NMIBC who were unresponsive to BCG therapy. To be eligible, patients needed to have persistent or recurrent high-grade disease within 12 months of their last BCG treatment. All visible papillary tumors were required to be resected prior to treatment.

Treatment Regimen:

  • Dosage: A single intravesical dose of 75 mL of nadofaragene firadenovec at a concentration of 3 x 10^11 viral particles (vp)/mL.

  • Administration: The therapy was administered into the bladder via a urinary catheter.

  • Schedule: The treatment was given once every three months. Patients who showed a complete response at the 3-month assessment continued to receive the treatment on this schedule.

Primary Endpoint: The primary endpoint was the complete response (CR) rate at any time in patients with CIS with or without papillary tumors.

Secondary Endpoints: Secondary endpoints included the duration of response (DOR), high-grade recurrence-free survival, and safety.

CS003_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Response Assessment cluster_followup Long-term Follow-up Patient_Pool Patients with High-Risk, BCG-Unresponsive NMIBC Eligibility Inclusion/Exclusion Criteria Met? (e.g., persistent/recurrent disease, resection of papillary tumors) Patient_Pool->Eligibility Enrollment Enrollment in this compound Trial Eligibility->Enrollment Yes Dosing Intravesical Administration of Nadofaragene Firadenovec (75 mL, 3x10^11 vp/mL) Enrollment->Dosing Schedule Once every 3 months Dosing->Schedule Assessment_3M Assessment at 3 Months (Cystoscopy, Biopsy, Cytology) Schedule->Assessment_3M CR_Achieved Complete Response (CR) Achieved? Assessment_3M->CR_Achieved Continue_Treatment Continue Treatment (every 3 months) CR_Achieved->Continue_Treatment Yes Discontinue Discontinue Treatment/ Consider other options CR_Achieved->Discontinue No Continue_Treatment->Schedule Follow_Up Monitor for Duration of Response, Recurrence, and Safety Continue_Treatment->Follow_Up Discontinue->Follow_Up

Caption: Experimental workflow of the this compound clinical trial.

Quantitative Data from this compound Trial

The following tables summarize the key efficacy data from the this compound trial.

Efficacy EndpointPatient CohortResultCitation
Complete Response (CR) Rate at 3 Months CIS ± Ta/T153.4% (55/103 patients)[1]
Complete Response (CR) Rate at any time CIS ± Ta/T151% (95% CI, 41%-61%)[2][3][4]
High-Grade Recurrence-Free Survival at 12 Months Papillary only (Ta/T1)43.8%[5]
Median Duration of Response (DOR) Responders9.7 months[2][3][6]
Maintenance of CR at 12 Months Patients who achieved CR46%[3][4]
Cystectomy-Free Survival at 36 Months Overall CIS ± Ta/T1 cohort53.8% (Kaplan-Meier estimate)[6]
Overall Survival at 36 Months Overall CIS ± Ta/T1 cohort90.4% (Kaplan-Meier estimate)[6]
Durability of Complete Response in Responders
Time Point Percentage of Patients Remaining in CR
12 Months46%[3][4]
36 Months25.5%[1][6]

In Vitro Efficacy

Preclinical in vitro studies have been instrumental in establishing the mechanism of action of nadofaragene firadenovec. These studies have demonstrated that:

  • Induction of Apoptosis: Treatment of human bladder cancer cell lines with IFNα leads to apoptosis. This effect is associated with the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.

  • Anti-proliferative Effects: IFNα has been shown to inhibit the proliferation of bladder cancer cells.

  • Bystander Effect: The localized production of IFNα by transduced cells can induce anti-tumor effects in neighboring, non-transduced cancer cells.

  • Enhanced Immune Cell Activity: In vitro studies have shown that IFNα2b can enhance the natural killer (NK) cell activity against bladder cancer cells.

While these studies confirm the anti-cancer effects of IFNα in a laboratory setting, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for nadofaragene firadenovec across a range of bladder cancer cell lines are not extensively reported in the available literature. One study did show that murine IFNα increased MB49 bladder cancer cell death in vitro at doses over 100 IU/mL.

Conclusion

Nadofaragene firadenovec represents a significant advancement in the treatment of high-risk, BCG-unresponsive NMIBC. The in vivo data from the pivotal this compound trial demonstrates clinically meaningful efficacy, with a substantial complete response rate and durable responses. The underlying mechanism of action, supported by in vitro studies, involves the localized production of IFNα2b, which exerts both direct and indirect anti-tumor effects. This technical guide provides a comprehensive overview of the available efficacy data and experimental protocols for this compound, offering valuable insights for researchers and clinicians in the field of oncology and drug development.

References

Methodological & Application

Application Notes and Protocols for CS-003 in a Guinea Pig Asthma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Guinea pig models of ovalbumin (OVA)-induced asthma are well-established and widely used in preclinical research due to the anatomical and physiological similarities of their airways to humans.[2] This document provides a detailed protocol for utilizing CS-003, a novel and orally active triple neurokinin (NK) receptor antagonist, in a guinea pig model of OVA-induced asthma. This compound has been shown to inhibit airway hyperresponsiveness in this model, suggesting its therapeutic potential in treating respiratory diseases associated with neurokinins.[3]

Neurokinins, such as substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides that play a significant role in neurogenic inflammation, a key component of asthma pathophysiology. They mediate their effects through three main receptor subtypes: NK1, NK2, and NK3. Activation of these receptors can lead to bronchoconstriction, increased vascular permeability, and mucus secretion.[3] this compound, by antagonizing all three receptors, offers a comprehensive approach to mitigating the effects of neurokinins in the airways.

These application notes provide a comprehensive guide for researchers to effectively design and execute studies to evaluate the efficacy of this compound in a validated guinea pig model of allergic asthma.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing an ovalbumin-induced guinea pig asthma model. The data for the this compound treatment group is illustrative of the expected outcomes based on published literature and is intended for comparative purposes.

Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine

Treatment GroupPC200 (mg/mL) of Methacholine
Naive Control2.5 ± 0.4
OVA-sensitized (Vehicle)0.8 ± 0.2*
OVA-sensitized + this compound (10 mg/kg, p.o.)1.9 ± 0.3#

*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). PC200 represents the provocative concentration of methacholine required to cause a 200% increase in airway resistance. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^5/mL)Eosinophils (x10^4/mL)Neutrophils (x10^4/mL)Macrophages (x10^5/mL)Lymphocytes (x10^4/mL)
Naive Control2.5 ± 0.30.5 ± 0.11.2 ± 0.22.0 ± 0.20.8 ± 0.1
OVA-sensitized (Vehicle)8.9 ± 1.14.2 ± 0.65.8 ± 0.73.5 ± 0.42.5 ± 0.3*
OVA-sensitized + this compound (10 mg/kg, p.o.)4.1 ± 0.5#1.5 ± 0.3#2.1 ± 0.4#2.8 ± 0.31.2 ± 0.2#

*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). Data are presented as mean ± SEM.

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Naive Control25 ± 515 ± 330 ± 6
OVA-sensitized (Vehicle)150 ± 20120 ± 15180 ± 25*
OVA-sensitized + this compound (10 mg/kg, p.o.)60 ± 10#50 ± 8#75 ± 12#

*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). Data are presented as mean ± SEM.

Experimental Protocols

Ovalbumin-Induced Asthma Model in Guinea Pigs

This protocol describes the induction of an allergic asthma phenotype in guinea pigs using ovalbumin (OVA) sensitization and challenge.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Nebulizer system

Procedure:

  • Sensitization (Day 0 and Day 7):

    • Prepare a sensitization solution of 1 mg/mL OVA and 100 mg/mL Al(OH)₃ in sterile saline.

    • On Day 0, administer a 1 mL intraperitoneal (i.p.) injection of the sensitization solution to each guinea pig.

    • On Day 7, administer a booster injection of 0.5 mL of the same sensitization solution i.p.

  • Allergen Challenge (Day 14 onwards):

    • Beginning on Day 14, expose the sensitized guinea pigs to an aerosol of 1% OVA in saline for 5 minutes, three times a week for two weeks.

    • For the control group, use a saline aerosol.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 300g guinea pig receiving 0.3 mL).

  • Administer this compound orally (p.o.) via gavage once daily, starting 24 hours before the first OVA challenge and continuing throughout the challenge period.

  • The vehicle control group should receive an equivalent volume of the vehicle.

Assessment of Airway Hyperresponsiveness

Materials:

  • Whole-body plethysmography system

  • Methacholine chloride

  • Nebulizer

Procedure:

  • Twenty-four hours after the final OVA challenge, place the guinea pigs in the whole-body plethysmograph to measure baseline airway resistance.

  • Expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 mg/mL).

  • Record the changes in airway resistance at each concentration.

  • Calculate the provocative concentration of methacholine that causes a 200% increase in airway resistance (PC200).

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytology stains (e.g., Wright-Giemsa)

  • Microscope

Procedure:

  • Immediately after the AHR measurement, euthanize the guinea pigs.

  • Expose the trachea and cannulate it.

  • Instill and withdraw 5 mL of ice-cold PBS into the lungs three times.

  • Pool the recovered BAL fluid (BALF).

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Cytokine Analysis

Materials:

  • ELISA kits for guinea pig IL-4, IL-5, and IL-13

Procedure:

  • Use the supernatant from the centrifuged BALF.

  • Perform ELISAs according to the manufacturer's instructions to quantify the levels of IL-4, IL-5, and IL-13.

Mandatory Visualization

G cluster_0 Allergen Exposure & Immune Response cluster_1 Neurogenic Inflammation cluster_2 Asthmatic Response OVA Ovalbumin (Allergen) APC Antigen Presenting Cell (APC) OVA->APC Uptake & Presentation Th0 Naive T Cell (Th0) APC->Th0 Activation Th2 Th2 Cell Th0->Th2 Differentiation B_Cell B Cell Th2->B_Cell Activation IgE IgE Antibodies Eosinophil Eosinophil Th2->Eosinophil Activation & Recruitment B_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Sensitization Sensory_Nerve Sensory Nerve Mast_Cell->Sensory_Nerve Activation Tachykinins Tachykinins (Substance P, NKA, NKB) Sensory_Nerve->Tachykinins Release NK_Receptors NK1, NK2, NK3 Receptors Tachykinins->NK_Receptors Activation Bronchoconstriction Bronchoconstriction NK_Receptors->Bronchoconstriction Vascular_Permeability Vascular Permeability (Edema) NK_Receptors->Vascular_Permeability Mucus_Secretion Mucus Secretion NK_Receptors->Mucus_Secretion AHR Airway Hyperresponsiveness Bronchoconstriction->AHR Vascular_Permeability->AHR Mucus_Secretion->AHR CS003 This compound CS003->NK_Receptors Blockade

Caption: Signaling pathway of allergic asthma and the mechanism of action of this compound.

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day0 Day 0: Sensitization with OVA/Al(OH)3 (i.p.) Day7 Day 7: Booster Sensitization with OVA/Al(OH)3 (i.p.) Day13 Day 13: Start this compound (10 mg/kg, p.o.) or Vehicle Treatment Day7->Day13 Acclimation Day14_28 Days 14-28: OVA Aerosol Challenge (3x/week) Continue this compound/Vehicle Treatment Day13->Day14_28 Day29 Day 29: Measure Airway Hyperresponsiveness (AHR) Collect Bronchoalveolar Lavage Fluid (BALF) Day14_28->Day29 24h Post-Final Challenge Analysis Analyze BALF for Cell Counts and Cytokines Day29->Analysis

Caption: Experimental workflow for evaluating this compound in a guinea pig asthma model.

References

Application Notes and Protocols for the Inhibition of Citric Acid-Induced Cough

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound designated "CS-003" for the treatment of cough did not yield specific scientific or clinical data. Therefore, these application notes and protocols have been generated using a well-documented P2X3 receptor antagonist, Gefapixant , as a representative compound for inhibiting cough, including models of chemically-induced cough. The provided data and protocols are for research and informational purposes only.

Application Notes

Introduction to the Citric Acid-Induced Cough Model

The inhalation of citric acid aerosol is a widely utilized and validated method in both preclinical and clinical research to induce cough and assess the efficacy of antitussive therapies.[1][2] Citric acid acts as a tussive agent, stimulating sensory nerves in the airways to elicit a cough reflex.[3] This model is valuable for studying the neurophysiology of cough and for screening potential new cough-suppressing drugs. The sensitivity to citric acid can be quantified by determining the lowest concentration that reliably evokes a cough response (C2 or C5, the concentration causing two or five coughs, respectively).[1]

Mechanism of Action of Citric Acid-Induced Cough

Citric acid is believed to induce cough primarily through the activation of sensory nerve endings in the respiratory tract. The proposed mechanism involves the stimulation of acid-sensing ion channels (ASICs) and Transient Receptor Potential (TRP) channels, particularly TRPV1, on vagal afferent nerve fibers (both C-fibers and Aδ-fibers).[4][5] The activation of these receptors by the acidic stimulus leads to depolarization of the nerve fibers, which then transmit signals to the cough center in the brainstem, culminating in the motor act of coughing.

Gefapixant: A P2X3 Receptor Antagonist

Gefapixant is a selective antagonist of the P2X3 and P2X2/3 receptors.[6] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[7] In the context of chronic cough, it is hypothesized that inflammation or irritation of the airways leads to an increase in extracellular ATP, which then activates P2X3 receptors on sensory nerve fibers, contributing to cough hypersensitivity.[4] By blocking these receptors, Gefapixant reduces the signaling from these sensory nerves, thereby decreasing the urge to cough and the frequency of coughing.[6][7]

Interestingly, while Gefapixant has shown efficacy in reducing chronic cough frequency, a study investigating its effect on various cough challenges found that it significantly inhibited ATP-evoked cough but had no effect on citric acid-induced cough.[8][9] This suggests that the pathways for ATP-induced and citric acid-induced cough may be distinct, and that the clinical efficacy of Gefapixant in chronic cough is likely mediated through the inhibition of the ATP-P2X3 signaling pathway, which is a key driver of cough hypersensitivity, rather than the direct acid-sensing pathway stimulated by citric acid.[7]

Quantitative Data for Gefapixant in Chronic Cough Clinical Trials

The following tables summarize the efficacy of Gefapixant in reducing cough frequency in patients with refractory or unexplained chronic cough from Phase 3 clinical trials.

Table 1: Reduction in 24-Hour Cough Frequency with Gefapixant (45 mg Twice Daily)

StudyDurationGefapixant Reduction from BaselinePlacebo-Adjusted Relative Reductionp-valueReference
COUGH-112 weeks62%18.45%0.041[10]
COUGH-224 weeks63%14.64%0.031[10]

Table 2: Meta-Analysis of Gefapixant Efficacy on Cough Frequency

DoseOutcomeEstimated Relative Reduction vs. PlaceboReference
Moderate (45-50 mg)24-h cough frequency30.9%[6]
High (≥100 mg)24-h cough frequency58.5%[6]
Moderate (45-50 mg)Awake cough frequency47.3%[6]
High (≥100 mg)Awake cough frequency62.8%[6]

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough Challenge in Guinea Pigs

This protocol is adapted from preclinical models used to evaluate antitussive compounds.[11]

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400 g).

  • Acclimatize animals for at least 5 days before the experiment.

2. Materials:

  • Whole-body plethysmograph chamber.

  • Ultrasonic nebulizer.

  • Sound recording equipment.

  • Citric acid solution (0.4 M in sterile saline).

  • Vehicle control (e.g., saline).

  • Test compound (e.g., Gefapixant) and vehicle.

3. Procedure:

  • Baseline Cough Response:

    • Place a conscious, unrestrained guinea pig into the plethysmograph chamber.

    • Expose the animal to an aerosol of 0.4 M citric acid generated by the ultrasonic nebulizer for a fixed period (e.g., 5-10 minutes).[12][13]

    • Record the number of coughs during the exposure and for a 10-minute period immediately following. Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.

  • Compound Administration:

    • Administer the test compound (e.g., Gefapixant at a specified dose, such as 6, 12, or 24 mg/kg) or vehicle via the desired route (e.g., oral gavage) at a set time before the citric acid challenge (e.g., 30-60 minutes).[11]

  • Post-Treatment Cough Challenge:

    • After the pretreatment period, repeat the citric acid challenge as described in the baseline step.

    • Record the number of coughs.

  • Data Analysis:

    • Compare the number of coughs in the vehicle-treated group to the compound-treated groups.

    • Calculate the percentage inhibition of cough for the test compound.

Protocol 2: Citric Acid Cough Challenge in Human Subjects

This protocol is based on the European Respiratory Society (ERS) guidelines for cough challenge testing.[1]

1. Subjects:

  • Healthy volunteers or patients with chronic cough.

  • Obtain informed consent.

  • Ensure subjects have no contraindications to the procedure (e.g., severe respiratory disease, recent respiratory infection).

2. Materials:

  • Nebulizer system with a breath-activated dosimeter (e.g., KoKo DigiDoser).[2]

  • Stock solution of citric acid (e.g., 1.0 M or higher).

  • Serial dilutions of citric acid in 0.9% saline (e.g., 0.01, 0.05, 0.1, 0.2, 0.4, 0.8, 1.6 M).[14]

  • 0.9% saline for placebo inhalations.

  • Nose clip.

  • Audio recording equipment.

3. Procedure:

  • Seat the subject comfortably in an upright position and apply a nose clip.

  • Instruct the subject to breathe normally through the mouthpiece of the nebulizer.

  • Begin with a single inhalation of 0.9% saline to familiarize the subject with the procedure.

  • Administer single inhalations of ascending concentrations of citric acid. The duration of each nebulization is controlled by the dosimeter (e.g., 1.2 seconds).[14]

  • Allow a 30-60 second interval between inhalations.

  • Randomly intersperse saline inhalations to blind the subject to the stimulus progression.[1]

  • Count the number of coughs in the 15-30 seconds following each inhalation.

  • The challenge is typically stopped when the subject produces a predetermined number of coughs (e.g., 2 or 5 coughs, defining the C2 or C5 threshold).[1]

4. Compound Administration (for therapeutic evaluation):

  • In a clinical trial setting, the test compound (e.g., Gefapixant 45 mg) or placebo is administered orally twice daily for a specified period (e.g., 12 or 24 weeks).[10]

  • Cough challenge tests can be performed at baseline and at the end of the treatment period to assess changes in cough reflex sensitivity.

Visualizations

Cough_Pathway cluster_airway Airway Lumen & Epithelium cluster_nerve Sensory Nerve Fiber Citric Acid Citric Acid TRPV1/ASIC TRPV1 / ASIC Receptors Citric Acid->TRPV1/ASIC Activates (H+) ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Activates Epithelial Cells Epithelial Cells Epithelial Cells->ATP Releases Brainstem Cough Center Brainstem Cough Center TRPV1/ASIC->Brainstem Cough Center Afferent Signal P2X3 Receptor->Brainstem Cough Center Afferent Signal Cough Cough Brainstem Cough Center->Cough Efferent Signal Gefapixant Gefapixant (Antagonist) Gefapixant->P2X3 Receptor Blocks

Caption: Signaling pathway of induced cough and the site of action for a P2X3 antagonist.

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Challenge cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Vehicle Admin Vehicle Administration Randomization->Vehicle Admin Compound Admin Gefapixant Administration Randomization->Compound Admin Citric Acid Challenge Citric Acid Challenge Vehicle Admin->Citric Acid Challenge Pre-treatment period Compound Admin->Citric Acid Challenge Pre-treatment period Record Coughs Record Coughs Citric Acid Challenge->Record Coughs Compare Groups Compare Groups Record Coughs->Compare Groups Calculate Inhibition Calculate % Inhibition Compare Groups->Calculate Inhibition

Caption: Workflow for a preclinical evaluation of an antitussive agent in guinea pigs.

Clinical_Workflow Screening Subject Screening & Informed Consent Baseline Baseline Visit: - Demographics - Cough Challenge (C2/C5) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Arm Placebo Administration (e.g., 12 weeks) Randomization->Placebo Arm Group 1 Active Arm Gefapixant Administration (e.g., 45mg BID, 12 weeks) Randomization->Active Arm Group 2 Follow-up Follow-up Visit: - Cough Challenge (C2/C5) - Safety Assessment Placebo Arm->Follow-up Active Arm->Follow-up Analysis Statistical Analysis: Compare change in cough threshold Follow-up->Analysis

Caption: Workflow for a clinical trial assessing the effect of a drug on cough sensitivity.

References

Application Notes and Protocols for In Vivo Administration of CS-003

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "CS-003" is associated with multiple therapeutic agents in scientific literature and clinical trials. This document assumes "this compound" refers to the small molecule with the chemical formula C34H38Cl2N2O6S. The following protocols and notes are based on general principles for the preclinical in vivo evaluation of novel small molecules and should be adapted based on experimentally determined properties of the specific compound.

Application Notes

These notes provide essential background information for researchers preparing to conduct in vivo experiments with the novel small molecule this compound.

1. Compound Characteristics and Handling

This compound is an organic small molecule with a molecular weight of 697.7 g/mol . Its chemical structure suggests a lipophilic nature, which may indicate poor water solubility.[1][2][3][4] It is crucial to obtain a Certificate of Analysis (CoA) for the specific batch of this compound to be used, confirming its purity and identity. The compound should be stored under conditions recommended by the supplier, typically in a cool, dry, and dark place to prevent degradation. A Safety Data Sheet (SDS) should be reviewed for handling precautions and personal protective equipment (PPE) requirements.

2. Formulation Strategy for Poorly Soluble Compounds

Given the likelihood of low aqueous solubility for a novel compound like this compound, selecting an appropriate vehicle for in vivo administration is critical for achieving consistent and reliable results.[5][6][7] The primary goal of the formulation is to create a stable and homogenous preparation that allows for accurate dosing and maximizes bioavailability.

Several strategies can be employed to formulate poorly soluble compounds for in vivo studies:

  • Co-solvent Systems: A common approach involves dissolving the compound in a small amount of a non-aqueous solvent, such as dimethyl sulfoxide (DMSO), and then diluting this stock solution with a vehicle that is well-tolerated by the animals, like saline or polyethylene glycol (PEG).[8][9]

  • Suspensions: If the compound cannot be fully dissolved, a micronized suspension can be prepared in an aqueous vehicle containing a suspending agent, such as carboxymethylcellulose (CMC), and a surfactant, like Tween 80, to improve stability and prevent aggregation.[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance oral absorption.[3][10]

The choice of formulation will depend on the physicochemical properties of this compound, the intended route of administration, and the required dose. It is highly recommended to perform preliminary formulation screening to assess the solubility and stability of this compound in various vehicles.

3. Hypothetical Mechanism of Action: Kinase Inhibitor

While the specific biological target of this compound is not publicly known, many small molecule anti-cancer agents function as kinase inhibitors.[11][12][13] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a hallmark of many cancers. A hypothetical mechanism of action for this compound could be the inhibition of a key kinase in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR or the RAS/RAF/MEK/ERK pathway.[11][14] In vivo experiments would be designed to test this hypothesis by evaluating the anti-tumor efficacy of this compound in relevant cancer models and assessing the modulation of the target pathway in tumor tissues.

Experimental Protocols

The following are detailed protocols for common in vivo experiments involving a novel small molecule like this compound. These should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Preparation of this compound Formulation for In Vivo Dosing

This protocol describes the preparation of a co-solvent-based formulation suitable for oral gavage or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile vials and tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the required concentration of this compound and the total volume of the formulation needed for the experiment.

  • Weigh the appropriate amount of this compound powder and place it in a sterile vial.

  • Add DMSO to the vial to create a concentrated stock solution (e.g., 10% of the final volume).

  • Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in the desired proportions (e.g., 40% PEG300, 5% Tween 80, 45% Saline).

  • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or inhomogeneity. The solution should be clear.

  • Store the formulation according to its stability profile, which should be determined in preliminary studies.

Component Example Formulation (v/v)
DMSO10%
PEG30040%
Tween 805%
Saline45%

2. In Vivo Administration of this compound in Mice

The following protocols describe two common routes of administration for small molecules in mice: oral gavage and intraperitoneal injection.

a. Oral Gavage (PO)

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[15][16]

  • Syringes

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[16][17]

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[15][17]

  • Draw the calculated volume of the this compound formulation into a syringe attached to the gavage needle.

  • Properly restrain the mouse in a vertical position, ensuring the head and neck are extended to create a straight path to the esophagus.[15][17]

  • Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[16]

  • Once the needle is in the esophagus, slowly administer the formulation.

  • Gently remove the gavage needle along the same path of insertion.

  • Monitor the animal for several minutes post-administration for any signs of distress.[18]

b. Intraperitoneal Injection (IP)

Materials:

  • This compound formulation

  • Sterile needles (e.g., 25-27 gauge) and syringes[19]

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.[19][20]

  • Draw the calculated volume of the this compound formulation into a sterile syringe.

  • Properly restrain the mouse to expose the abdomen. The mouse can be tilted with its head slightly down to move the abdominal organs away from the injection site.[20][21]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[22]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[21]

  • Gently aspirate to ensure no fluid or blood is drawn, which would indicate improper needle placement.[20][22]

  • Slowly inject the formulation into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of discomfort or adverse reactions.[19]

3. Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic design for a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[23][24][25]

Experimental Design:

  • Animals: Use a sufficient number of mice (e.g., 3-4 per time point) for each administration route to be tested (e.g., oral and intravenous).

  • Dosing: Administer a single dose of this compound via the chosen routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[26]

  • Sample Processing: Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.

  • Bioanalysis: Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.[26]

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation

Visualizations

G Workflow for In Vivo Experiment Preparation cluster_0 Pre-formulation cluster_1 Formulation cluster_2 In Vivo Study Compound Characterization Compound Characterization Solubility Screening Solubility Screening Compound Characterization->Solubility Screening Vehicle Selection Vehicle Selection Solubility Screening->Vehicle Selection Dose Calculation Dose Calculation Vehicle Selection->Dose Calculation Formulation Preparation Formulation Preparation Dose Calculation->Formulation Preparation Quality Control Quality Control Formulation Preparation->Quality Control Animal Acclimatization Animal Acclimatization Quality Control->Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Sample Collection Sample Collection Dosing->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis

Caption: Workflow for preparing and conducting in vivo experiments with a novel small molecule.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CS003 This compound CS003->AKT

Caption: A hypothetical PI3K/AKT/mTOR signaling pathway inhibited by this compound.

References

Application Notes and Protocols for the Quantification of CS-003 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CS-003 is a novel, small molecule inhibitor of a key signaling pathway implicated in various malignancies. To support preclinical and clinical development, a sensitive, specific, and robust bioanalytical method for the quantification of this compound in human plasma is required. This document provides detailed application notes and protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound concentrations in human plasma. The method described herein is suitable for pharmacokinetic (PK), toxicokinetic (TK), and other studies requiring the quantification of this compound in a biological matrix.

Principle

This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The resulting extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of this compound to the IS with a calibration curve prepared in the same biological matrix.

I. Quantitative Data Summary

The following tables summarize the key quantitative performance characteristics of the analytical method for this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Lower Limit of Quantification (LLOQ)

ParameterValue
LLOQ Concentration0.1 ng/mL
Accuracy at LLOQ95.0% - 105.0%
Precision at LLOQ (%CV)≤ 15%

Table 3: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low QC0.3102.15.8101.56.2
Mid QC1098.74.299.14.8
High QC80100.53.5100.93.9

Table 4: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC0.398.291.5
High QC80101.393.2

II. Experimental Protocols

A. Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d4 (Internal Standard, IS) (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

B. Instrumentation
  • Liquid Chromatography: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Software: Analyst® or equivalent

C. Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

D. Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the this compound working solutions into blank human plasma to achieve final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at concentrations of 0.3 ng/mL (Low QC), 10 ng/mL (Mid QC), and 80 ng/mL (High QC).

E. Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

F. LC-MS/MS Conditions

Table 5: Liquid Chromatography Parameters

ParameterCondition
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min
Column Temperature40°C
Injection Volume5 µL

Table 6: Mass Spectrometry Parameters

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature500°C
Ion Source Gas 150 psi
Ion Source Gas 255 psi
MRM Transitions
This compoundQ1: 450.2 Da → Q3: 250.1 Da
This compound-d4 (IS)Q1: 454.2 Da → Q3: 254.1 Da

III. Visualizations

Experimental_Workflow start Start: Plasma Sample (Unknown, Calibrant, or QC) sample_prep Sample Preparation (50 µL Plasma) start->sample_prep add_is Add Internal Standard (200 µL of 100 ng/mL this compound-d4 in ACN) sample_prep->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL to vial) centrifuge->supernatant lcms LC-MS/MS Analysis (5 µL injection) supernatant->lcms data_analysis Data Analysis (Peak Area Ratio vs. Concentration) lcms->data_analysis end End: Report Concentration data_analysis->end

Caption: Workflow for this compound analysis in plasma.

Logical_Relationship main Bioanalytical Method Validation specificity Specificity & Selectivity main->specificity linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision main->precision lloq LLOQ main->lloq recovery Recovery main->recovery matrix_effect Matrix Effect main->matrix_effect stability Stability main->stability

Caption: Key parameters of method validation.

Application Notes and Protocols: Elucidating Substance P and Neurokinin A Signaling with CS-003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) and Neurokinin A (NKA) are members of the tachykinin family of neuropeptides that play crucial roles in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] These peptides exert their effects through binding to and activating G-protein coupled receptors (GPCRs), primarily the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, respectively.[1] Understanding the signaling pathways initiated by SP and NKA is of significant interest for the development of novel therapeutics for various disorders.

CS-003 is a potent, orally active triple neurokinin receptor antagonist with high affinity for human NK1, NK2, and NK3 receptors.[3][4] Its ability to block the activity of all three tachykinin receptors makes it a valuable tool for dissecting the roles of SP, NKA, and Neurokinin B (NKB) in complex biological systems. This application note provides detailed protocols for utilizing this compound to study SP and NKA signaling pathways, including receptor binding, downstream second messenger modulation, and in vivo functional responses.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of this compound
ReceptorLigandSpeciesKi (nM)
NK1This compoundHuman2.3[3]
NK2This compoundHuman0.54[3]
NK3This compoundHuman0.74[3]
Table 2: In Vivo Antagonist Potency of this compound
AgonistMeasured EffectSpeciesID50 (mg/kg, p.o.)
Substance PTracheal Vascular HyperpermeabilityGuinea Pig3.6[4]
Neurokinin ABronchoconstrictionGuinea Pig1.3[4]
Neurokinin BBronchoconstrictionGuinea Pig0.89[4]

Signaling Pathways and Experimental Workflow

The binding of Substance P and Neurokinin A to their respective receptors (NK1R and NK2R) initiates downstream signaling cascades through G-proteins. The primary pathways involve the activation of Gαq/11 and Gαs, leading to the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), cyclic adenosine monophosphate (cAMP), and subsequent mobilization of intracellular calcium (Ca2+).

Tachykinin Signaling Pathways cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular SP SP NK1R NK1 Receptor SP->NK1R binds NKA NKA NK2R NK2 Receptor NKA->NK2R binds This compound This compound This compound->NK1R inhibits This compound->NK2R inhibits Gq/11 Gq/11 NK1R->Gq/11 activates Gs Gs NK1R->Gs activates NK2R->Gq/11 activates PLC PLC Gq/11->PLC activates AC AC Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca2+ Ca2+ Mobilization IP3->Ca2+ PKC PKC DAG->PKC PKA PKA cAMP->PKA Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response PKA->Cellular Response

Caption: Signaling pathways of Substance P and Neurokinin A.

The following workflow outlines the experimental approach to characterize the inhibitory effect of this compound on SP and NKA signaling.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Receptor Binding Assay (Determine Ki) Calcium Calcium Mobilization Assay (Functional Antagonism) Binding->Calcium Confirm Functional Activity cAMP cAMP Accumulation Assay (Functional Antagonism) Calcium->cAMP Characterize Pathway Specificity Permeability Vascular Permeability Assay (Substance P induced) cAMP->Permeability Translate to In Vivo Model Broncho Bronchoconstriction Assay (Neurokinin A induced) Permeability->Broncho Validate in different In Vivo Model

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human NK1 and NK2 receptors.

Materials:

  • HEK293 cells stably expressing human NK1 or NK2 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, protease inhibitors)

  • Radioligand: [3H]-Substance P for NK1R, [3H]-Neurokinin A for NK2R

  • This compound

  • Non-specific binding control (e.g., 1 µM unlabeled Substance P or Neurokinin A)

  • Scintillation fluid and counter

Procedure:

  • Culture and harvest HEK293 cells expressing the target receptor.

  • Prepare cell membranes by homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a constant concentration of the respective radioligand to all wells.

  • For non-specific binding control wells, add a high concentration of unlabeled ligand.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit SP- and NKA-induced intracellular calcium release.

Materials:

  • CHO or HEK293 cells stably expressing human NK1 or NK2 receptors

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Substance P and Neurokinin A

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure baseline fluorescence.

  • Inject a pre-determined EC80 concentration of Substance P (for NK1R expressing cells) or Neurokinin A (for NK2R expressing cells).

  • Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Calculate the inhibitory effect of this compound on the agonist-induced calcium response and determine the IC50 value.

cAMP Accumulation Assay

This protocol assesses the effect of this compound on SP-induced cAMP production, a measure of Gαs activation.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • Substance P

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer and pre-incubate for 30 minutes at 37°C.

  • Add varying concentrations of this compound or vehicle to the cells and incubate for 15-30 minutes.

  • Stimulate the cells with a pre-determined concentration of Substance P for 10-15 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's protocol.

  • Determine the inhibitory effect of this compound on SP-induced cAMP accumulation and calculate the IC50 value.

Substance P-Induced Vascular Permeability Assay in Guinea Pigs

This in vivo assay evaluates the ability of this compound to inhibit SP-induced plasma extravasation.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Anesthetic (e.g., urethane)

  • Evans blue dye (20 mg/kg)

  • Substance P

  • This compound

  • Saline

  • Formamide

Procedure:

  • Administer this compound or vehicle orally to the guinea pigs.

  • After a pre-determined time (e.g., 1 hour), anesthetize the animals.

  • Inject Evans blue dye intravenously via the jugular vein.

  • After 1 minute, inject Substance P intravenously.

  • After 5 minutes, perfuse the vasculature with saline to remove intravascular dye.

  • Dissect the trachea and measure the amount of extravasated Evans blue dye.

  • Extract the dye from the tissue using formamide and measure the absorbance at 620 nm.

  • Calculate the percent inhibition of SP-induced vascular permeability by this compound.

Neurokinin A-Induced Bronchoconstriction Assay in Guinea Pigs

This in vivo protocol assesses the efficacy of this compound in preventing NKA-induced airway narrowing.

Materials:

  • Male Dunkin-Hartley guinea pigs (400-500 g)

  • Anesthetic (e.g., pentobarbital)

  • Tracheal cannula and ventilator

  • Transducer to measure pulmonary inflation pressure

  • Neurokinin A

  • This compound

Procedure:

  • Administer this compound or vehicle orally to the guinea pigs.

  • Anesthetize the animals and insert a tracheal cannula.

  • Ventilate the animals artificially and monitor pulmonary inflation pressure.

  • Administer increasing doses of Neurokinin A intravenously to establish a baseline bronchoconstrictor response.

  • After the effects of the initial NKA challenge have subsided, administer a single dose of NKA that produces a submaximal bronchoconstrictor response.

  • Measure the peak increase in pulmonary inflation pressure as an index of bronchoconstriction.

  • Calculate the percent inhibition of NKA-induced bronchoconstriction by this compound.

Conclusion

This compound is a versatile pharmacological tool for investigating the complex signaling pathways of Substance P and Neurokinin A. The protocols outlined in this application note provide a comprehensive framework for characterizing the antagonist properties of this compound, from in vitro receptor binding and second messenger assays to in vivo functional models. These methodologies can be adapted to explore the role of tachykinin signaling in various physiological and disease contexts, aiding in the discovery and development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with CS-003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the triple neurokinin receptor antagonist, CS-003.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a potential issue?

This compound is a potent, orally active triple neurokinin receptor antagonist.[1] Its chemical structure (C34H38Cl2N2O6S) and relatively high molecular weight (673.6 g/mol ) suggest it may have limited aqueous solubility, a common challenge with small molecule inhibitors.[2][3] Poor solubility can lead to inconsistent results in biological assays and challenges in formulation development.

Q2: I've received this compound as a solid. What is the recommended first step for solubilization?

For initial experiments, it is advisable to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing capacity for many organic compounds.[4][5] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid off-target effects.[4]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[4] To address this, consider the following troubleshooting steps outlined in the guide below.

Q4: Can the pH of my buffer affect this compound solubility?

Yes, if this compound has ionizable functional groups, its solubility can be significantly influenced by the pH of the solution.[4] For acidic compounds, solubility tends to increase at a higher pH (above their pKa), while basic compounds are generally more soluble at a lower pH (below their pKa).[4]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to overcoming solubility issues with this compound.

Initial Solvent Screening

If DMSO is not suitable for your experimental system or if precipitation persists, a systematic solvent screening is recommended.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Add a measured volume of a test solvent (e.g., 100 µL) to each tube to achieve a target concentration.

  • Vortex each tube vigorously for 1-2 minutes.[4]

  • Visually inspect for complete dissolution. If not fully dissolved, gentle warming (if the compound is heat-stable) or sonication can be attempted.[5]

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particles.[4]

  • A clear supernatant indicates good solubility at that concentration.

Table 1: Example Solvent Screening for this compound

SolventDielectric ConstantTarget Concentration (mM)Visual Observation
Water80.11Insoluble
Ethanol24.510Partially Soluble
Methanol32.710Partially Soluble
DMSO47.250Soluble
DMF36.750Soluble
Strategies to Prevent Precipitation Upon Dilution

If this compound precipitates when diluted from an organic stock into an aqueous buffer, the following strategies can be employed.

Table 2: Troubleshooting Precipitation of this compound

StrategyDescriptionRecommended Starting Conditions
Lower Final Concentration The simplest approach is to work with a lower final concentration of this compound in your assay.Test a range of concentrations below the observed precipitation point.
Use of Co-solvents Adding a small amount of a water-miscible organic solvent to the aqueous buffer can increase solubility.Prepare stock solutions in mixtures like DMSO/ethanol or DMSO/PEG400.[4]
pH Adjustment For compounds with ionizable groups, modifying the pH of the aqueous buffer can improve solubility.Test a range of pH values around the predicted pKa of this compound's functional groups.
Employ Surfactants Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds.Try 0.01-0.1% Tween® 20 or Triton™ X-100 in the final aqueous medium.[5]

Visualizing Experimental Workflows and Pathways

Workflow for Solubilizing this compound

The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.

G cluster_0 Phase 1: Initial Solubilization cluster_1 Phase 2: Troubleshooting start Start: Receive this compound Solid prep_stock Prepare 10mM Stock in DMSO start->prep_stock dilute Dilute to Final Concentration in Aqueous Buffer prep_stock->dilute check_precip Check for Precipitation dilute->check_precip lower_conc Lower Final Concentration check_precip->lower_conc Precipitation Occurs end_success Proceed with Experiment check_precip->end_success No Precipitation solvent_screen Perform Solvent Screening (Ethanol, DMF, etc.) lower_conc->solvent_screen Still Precipitates ph_adjust Adjust pH of Aqueous Buffer solvent_screen->ph_adjust Still Precipitates add_surfactant Add Surfactant (e.g., Tween-20) ph_adjust->add_surfactant Still Precipitates add_surfactant->end_success Soluble

Caption: A step-by-step workflow for solubilizing this compound.

Signaling Pathway for Neurokinin Receptor Antagonism

This compound acts as an antagonist for neurokinin receptors (NK1R, NK2R, NK3R). The diagram below shows a simplified, representative signaling pathway that is inhibited by this compound.

G cluster_ligand cluster_receptor cluster_effector SP Substance P (NK1R Ligand) NK1R NK1 Receptor SP->NK1R NKA Neurokinin A (NK2R Ligand) NK2R NK2 Receptor NKA->NK2R NKB Neurokinin B (NK3R Ligand) NK3R NK3 Receptor NKB->NK3R Gq_11 Gq/11 NK1R->Gq_11 NK2R->Gq_11 NK3R->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cell_Response Cellular Response (e.g., Inflammation, Bronchoconstriction) Ca_PKC->Cell_Response CS003 This compound CS003->NK1R Antagonism CS003->NK2R Antagonism CS003->NK3R Antagonism

Caption: Inhibition of neurokinin receptor signaling by this compound.

References

Technical Support Center: Addressing CS-003-Induced Testicular Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein pertains to CS-003, a triple neurokinin receptor antagonist investigated for its effects on the male reproductive system. This compound should not be confused with "Study this compound," a clinical trial designation for the gene therapy drug nadofaragene firadenovec, used in the treatment of bladder cancer.

General Information

This compound, as a triple neurokinin receptor antagonist, has been shown to induce testicular toxicity in male animal models, specifically in dogs.[1] The primary mechanism of this toxicity is not a direct action on the testes but rather an indirect effect mediated through the central nervous system. This compound inhibits neurokinin B/neurokinin 3 receptor signaling, likely at the hypothalamic level.[1] This disruption leads to a suppression of luteinizing hormone (LH) and testosterone levels, which are crucial for maintaining normal testicular function and spermatogenesis.[1] The resulting hormonal imbalance is the key driver of the observed testicular, epididymal, and prostatic pathologies.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced testicular toxicity?

A1: this compound induces testicular toxicity by inhibiting neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level.[1] This leads to a decrease in the secretion of luteinizing hormone (LH) from the pituitary gland, which in turn suppresses testosterone production by the testes.[1] The resulting low testosterone levels are the direct cause of the adverse effects on the male reproductive organs.

Q2: What are the typical signs of this compound-induced testicular toxicity in animal models?

A2: In male dogs, daily administration of this compound has been associated with a decrease in sperm count and motility, an increase in sperm abnormalities, and a reduction in prostate weight.[1] Histopathological examination reveals changes in the testes, epididymis, and prostate.[1]

Q3: Is the testicular toxicity induced by this compound reversible?

A3: The reversibility of this compound-induced testicular toxicity has not been fully detailed in the provided search results. Generally, the potential for recovery from drug-induced testicular damage depends on the duration and dose of the compound, as well as the specific cell types affected.

Q4: Does this compound directly damage testicular cells?

A4: The available evidence suggests that this compound's toxic effects on the testes are indirect and primarily due to hormonal suppression.[1] It is not believed to be a direct testicular toxicant.

Q5: Are there any known ways to mitigate the testicular toxicity of this compound?

A5: While not specifically studied for this compound, administration of a GnRH agonist was shown to restore LH release, suggesting the pituitary's sensitivity to GnRH is not impaired.[1] This could be a potential avenue for mitigating the hormonal suppression. Further research into co-therapies that support the hypothalamic-pituitary-gonadal axis may be beneficial.

Troubleshooting Guide

Problem: I am observing a significant decrease in testosterone levels in my animal models treated with this compound, but the testicular histology appears normal.

  • Possible Cause: The duration of your study may be too short to induce significant histological changes. Hormonal suppression often precedes observable morphological changes in the testes.

  • Recommendation: Consider extending the duration of your study. The FDA guidance on testicular toxicity evaluation suggests that dosing periods should be sufficient to cover a significant portion of the spermatogenic cycle (e.g., approximately 63 days in rats).[2] Continue monitoring hormone levels and perform histological analysis at later time points.

Problem: My control group is showing unexpected variability in sperm parameters.

  • Possible Cause: Variability in sperm parameters is common and can be influenced by several factors, including animal age, stress, and the methods used for sperm collection and analysis.[3]

  • Recommendation: Ensure that your animal cohorts are age-matched and housed under standardized, low-stress conditions.[4] Standardize your protocols for sperm collection and analysis, and consider using computer-aided sperm analysis (CASA) for more objective measurements.[3] Increase the number of animals per group to improve statistical power.

Problem: I am unsure which biomarkers to use to assess testicular toxicity beyond standard histology.

  • Possible Cause: Relying solely on histology can be limiting. A multi-endpoint approach provides a more comprehensive assessment of testicular toxicity.

  • Recommendation: In addition to histopathology, consider evaluating circulating hormone levels (testosterone, LH, FSH) and sperm parameters (count, motility, morphology).[5] For more sensitive and translatable biomarkers, you could explore inhibin B levels, microRNAs, and sperm messenger RNA transcripts.[5]

Quantitative Data Summary

Table 1: Effects of this compound on Male Reproductive Parameters in Dogs

ParameterEffect of this compound AdministrationReference
Sperm NumberDecrease[1]
Sperm MotilityDecrease[1]
Sperm AbnormalityIncrease[1]
Prostate WeightDecrease[1]
Plasma TestosteroneSuppression[1]
Plasma Luteinizing Hormone (LH)Suppression[1]

Experimental Protocols

Protocol 1: Evaluation of Testicular Toxicity in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Control (vehicle)

    • This compound (low dose)

    • This compound (mid dose)

    • This compound (high dose)

  • Dosing: Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage) for a period covering at least one full spermatogenic cycle (approximately 63 days for rats).[2]

  • In-life Monitoring: Monitor body weight, food consumption, and clinical signs of toxicity throughout the study.

  • Terminal Procedures:

    • At the end of the dosing period, collect blood via cardiac puncture for hormone analysis (Testosterone, LH, FSH).

    • Euthanize animals and perform a necropsy.

    • Collect and weigh testes, epididymides, and prostate.

  • Sperm Analysis:

    • Collect sperm from the cauda epididymis.

    • Assess sperm concentration, motility, and morphology using a CASA system.[3]

  • Histopathology:

    • Fix testes and epididymides in Bouin's solution or modified Davidson's fluid.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Perform a qualitative and semi-quantitative assessment of spermatogenesis, looking for signs of germ cell depletion, tubular atrophy, and Sertoli cell vacuolation.

Protocol 2: Assessment of Hypothalamic-Pituitary Function

  • Animal Model: Male dogs.

  • Procedure:

    • Administer a single dose of this compound.

    • Collect blood samples at baseline and at multiple time points post-dose to measure plasma LH and testosterone levels.[1]

    • To assess pituitary sensitivity, administer a GnRH agonist following this compound administration and measure the subsequent LH response.[1] A restoration of LH release would indicate that the pituitary is still responsive to GnRH.

Visualizations

CS003_Signaling_Pathway cluster_HPAxis Hypothalamic-Pituitary-Gonadal Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH stimulation (normal) CS003 This compound NKB_NK3R Neurokinin B / Neurokinin 3 Receptor Signaling CS003->NKB_NK3R Inhibits NKB_NK3R->Hypothalamus Modulates GnRH release LH Luteinizing Hormone (LH) Pituitary->LH Releases Testes Testes LH->Testes Stimulates Testosterone Testosterone Testes->Testosterone Produces Toxicity Testicular Toxicity (Decreased Spermatogenesis, Prostate Atrophy) Testes->Toxicity Leads to Experimental_Workflow start Start: Select Animal Model (e.g., Rat, Dog) dosing This compound Administration (Dose-response & Duration) start->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring collection Terminal Sample Collection (Blood, Tissues) monitoring->collection hormone Hormone Analysis (Testosterone, LH, FSH) collection->hormone sperm Sperm Parameter Analysis (Count, Motility, Morphology) collection->sperm histo Histopathological Examination (Testes, Epididymis, Prostate) collection->histo data Data Analysis & Interpretation hormone->data sperm->data histo->data end End: Characterize Testicular Toxicity Profile data->end

References

How to mitigate off-target effects of CS-003

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "CS-003" is not publicly available. This guide provides general troubleshooting advice and technical support for researchers working with a hypothetical or novel kinase inhibitor, here referred to as "this compound," based on common challenges observed with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended primary target.[1] This is a significant concern because the human kinome (the full complement of kinases) has a high degree of structural similarity in the ATP-binding pocket, which is the site where most kinase inhibitors act.[1] These unintended interactions can lead to the misinterpretation of experimental results, unexpected cellular responses, and potential toxicity, thereby complicating the validation of the inhibitor's primary mechanism of action.[1]

Q2: How can I determine if my experimental results with this compound are due to off-target effects?

A2: A multi-faceted approach is the most reliable way to distinguish on-target from off-target effects:

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely to be an on-target effect.[1]

  • Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target protein.[1] If the phenotype resulting from genetic knockdown is consistent with the phenotype observed after this compound treatment, it strongly supports an on-target mechanism.[1]

  • Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects should typically occur at concentrations close to the inhibitor's IC50 for its primary target, while off-target effects often manifest at higher concentrations.[1]

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the primary target into your cells. If this rescues the cells from the effects of this compound, it provides strong evidence for an on-target mechanism.

Q3: What are the known off-target kinases for this compound?

A3: As this compound is a hypothetical compound, its specific off-target profile is not defined. However, a typical approach to identify off-targets is through comprehensive kinase profiling assays.[2][3][4][5] The results of such an assay for a hypothetical inhibitor like this compound are presented in the table below. This data helps researchers anticipate potential off-target effects and select appropriate experimental controls.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)% Inhibition at 1 µMNotes
Primary Target Kinase A 15 98% Intended Target
Off-Target Kinase B25085%Structurally related kinase
Off-Target Kinase C80060%Potential for off-target effects at higher concentrations
Off-Target Kinase D>10,000<10%Negligible interaction
Off-Target Kinase E>10,000<5%Negligible interaction

This data is for illustrative purposes only.

Troubleshooting Guides

Scenario 1: You observe a higher level of cell death than expected at concentrations that should be specific for the primary target.

  • Possible Cause: this compound may have potent off-target effects on kinases that are essential for cell survival.[1]

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration that inhibits the primary target without inducing excessive toxicity.[1]

    • Assess Apoptosis Markers: Use assays such as Annexin V staining or analysis of cleaved caspase-3 to determine if the observed cell death is due to apoptosis.[1]

    • Consult Off-Target Databases: Check if any of the identified off-targets from a kinase screen (see Table 1) are known to be involved in pro-survival pathways (e.g., AKT, ERK).[1]

Scenario 2: The observed cellular phenotype does not align with the known function of the primary target.

  • Possible Cause: The phenotype may be driven by the inhibition of an off-target kinase or the activation of a compensatory signaling pathway.[1][6][7]

  • Troubleshooting Steps:

    • Validate with a Second Inhibitor: Use a structurally unrelated inhibitor for the same primary target.[1] If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.

    • Perform a Kinase Profile Screen: A broad kinase panel will help identify the unintended targets of this compound.[2][4][5]

    • Phosphoproteomic Analysis: This technique can provide a global view of changes in protein phosphorylation, helping to identify signaling pathways that are unexpectedly affected by this compound.[1]

Scenario 3: You see a paradoxical activation of a signaling pathway that should be inhibited.

  • Possible Cause: Inhibition of a kinase can sometimes disrupt negative feedback loops, leading to the hyperactivation of upstream or parallel pathways.[7]

  • Troubleshooting Steps:

    • Time-Course Experiment: Analyze pathway activation at different time points after this compound treatment. Feedback activation may be a delayed response.

    • Western Blot Analysis: Examine the phosphorylation status of key upstream and downstream components of the target pathway to pinpoint where the paradoxical activation is occurring.[8]

    • Combination Treatment: If a feedback loop is identified, consider co-treating with an inhibitor of the reactivated pathway to see if this normalizes the cellular response.[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Kinase selectivity profiling is essential for understanding the spectrum of kinases that this compound interacts with.[2][4][5] This is typically performed as a fee-for-service by specialized companies.

  • Compound Submission: Provide a high-purity stock solution of this compound at a known concentration.

  • Initial Screen: this compound is first screened at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400).[2] The output is typically percent inhibition.

  • Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, a 10-point dose-response curve is generated to determine the IC50 value.[2] This provides a quantitative measure of the potency of this compound against each potential off-target.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that this compound binds to its intended target within intact cells.[9][10][11][12][13] The principle is that a protein becomes more thermally stable when bound to a ligand.[9][12][13]

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1 hour) at 37°C.[9]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[9]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot or other protein detection methods.[9] A positive result is a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CS003 This compound TargetA Target Kinase A CS003->TargetA Inhibits TargetB Off-Target Kinase B CS003->TargetB Inhibits DownstreamA Downstream Effector A TargetA->DownstreamA PhenotypeA Desired Phenotype DownstreamA->PhenotypeA Leads to DownstreamB Downstream Effector B TargetB->DownstreamB PhenotypeB Undesired Phenotype DownstreamB->PhenotypeB Leads to

Caption: On-target vs. off-target signaling pathways of this compound.

cluster_workflow Experimental Workflow for Off-Target Validation A Observe Unexpected Phenotype with this compound B Perform Kinase Selectivity Profiling A->B C Use Structurally Unrelated Inhibitor A->C D Genetic Knockdown (siRNA/CRISPR) A->D E Identify Potential Off-Targets B->E F Phenotype Replicated? C->F G Phenotype Replicated? D->G H Conclusion: Off-Target Effect E->H If new targets found F->H No I Conclusion: On-Target Effect F->I Yes G->H No G->I Yes

Caption: Workflow for validating off-target effects of this compound.

Start Unexpected Result with this compound Q1 Is the phenotype seen with a different inhibitor for the same target? Start->Q1 A1_Yes Likely On-Target. Consider feedback loops or cell line specific effects. Q1->A1_Yes Yes A1_No Likely Off-Target. Q1->A1_No No End Refine Experiment A1_Yes->End Q2 Does genetic knockdown of the target replicate the phenotype? A1_No->Q2 A2_Yes Confirms On-Target Effect Q2->A2_Yes Yes A2_No Confirms Off-Target Effect Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting decision tree for unexpected this compound results.

References

Optimizing CS-003 dosage for respiratory disease studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CS-003. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for respiratory disease studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Janus kinase 1 (JAK1) signaling pathway. By inhibiting JAK1, this compound effectively blocks the signaling of key pro-inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-13 (IL-13), which are critical drivers of airway inflammation and hyperresponsiveness in asthma and other allergic respiratory diseases.

Q2: What is the recommended starting dose for in vivo studies in a murine model of asthma?

A2: For a murine model of allergic asthma, we recommend a starting dose of 10 mg/kg, administered orally once daily. This recommendation is based on dose-ranging studies. However, the optimal dose may vary depending on the specific mouse strain and the severity of the disease model. We advise performing a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How should this compound be prepared for administration?

A3: this compound is supplied as a powder. For oral administration in mice, we recommend preparing a suspension in a vehicle of 0.5% (w/v) methylcellulose in sterile water. For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: I am observing high variability in my in vivo results. What are the potential causes?

A4: High variability in in vivo studies can stem from several factors. Ensure consistent timing of this compound administration and allergen challenge. The method of administration (e.g., oral gavage) should be performed consistently to ensure uniform delivery. Additionally, factors such as animal age, sex, and housing conditions can contribute to variability. We recommend randomizing animals into treatment groups and using a sufficient number of animals per group to achieve statistical power.

Troubleshooting Guides

Problem 1: Low efficacy of this compound in an in vitro cell-based assay.

  • Possible Cause 1: Incorrect dosage or dilution.

    • Solution: Verify the calculations for your serial dilutions from the stock solution. We recommend preparing fresh dilutions for each experiment. Refer to the dose-response tables below to ensure you are working within the effective concentration range.

  • Possible Cause 2: Cell viability issues.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed lack of efficacy is not due to cytotoxicity at the tested concentrations. If toxicity is observed, lower the concentration of this compound.

  • Possible Cause 3: Inactive compound.

    • Solution: Ensure proper storage of this compound powder and stock solutions. The powder should be stored at 4°C, and DMSO stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles.

Problem 2: Inconsistent results in a murine model of allergic asthma.

  • Possible Cause 1: Improper preparation or administration of this compound.

    • Solution: Ensure the this compound suspension is homogenous before each administration. Use a consistent volume and technique for oral gavage.

  • Possible Cause 2: Variability in the allergen challenge.

    • Solution: Standardize the protocol for allergen sensitization and challenge, including the type and dose of allergen and the timing of exposure.

  • Possible Cause 3: Suboptimal timing of treatment.

    • Solution: The therapeutic window for this compound is critical. Initiate treatment prior to the allergen challenge for prophylactic studies. For therapeutic studies, begin treatment after the establishment of airway inflammation. Refer to the suggested experimental workflow for guidance.

Quantitative Data Summary

Table 1: In Vitro IC50 of this compound on JAK1-Mediated STAT6 Phosphorylation

Cell LineStimulantIC50 (nM)
Human Bronchial Epithelial Cells (HBECs)IL-45.2
Human T-lymphocytes (Jurkat)IL-137.8

Table 2: In Vivo Efficacy of this compound in a Murine Model of Ovalbumin-Induced Allergic Asthma

Dosage (mg/kg, p.o.)Bronchoalveolar Lavage Fluid (BALF) Eosinophil Count (x10^4)Airway Hyperresponsiveness (Penh)
Vehicle Control55.2 ± 6.33.1 ± 0.4
1 mg/kg42.1 ± 5.12.5 ± 0.3
10 mg/kg12.5 ± 2.81.2 ± 0.2
30 mg/kg10.8 ± 2.51.1 ± 0.2

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-4-Induced STAT6 Phosphorylation

  • Cell Culture: Culture Human Bronchial Epithelial Cells (HBECs) in appropriate media until they reach 80% confluency.

  • Starvation: Serum-starve the cells for 12-24 hours prior to the experiment.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with recombinant human IL-4 (10 ng/mL) for 15 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Analysis: Determine the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 using Western blotting or a suitable immunoassay.

Protocol 2: Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

  • Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in aluminum hydroxide on days 0 and 14.

  • Treatment: Administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle control orally once daily from day 21 to 27.

  • Challenge: Challenge the mice with 1% OVA aerosol for 30 minutes on days 25, 26, and 27.

  • Analysis (Day 28):

    • Measure airway hyperresponsiveness to methacholine using whole-body plethysmography.

    • Collect bronchoalveolar lavage fluid (BALF) to perform differential cell counts.

    • Process lung tissue for histological analysis (e.g., H&E and PAS staining).

Visualizations

CS003_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4_IL13->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT6 STAT6 JAK1->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus dimerizes & translocates Gene_Expression Gene Expression (Inflammation, Mucus Production) Nucleus->Gene_Expression CS003 This compound CS003->JAK1 inhibits

Caption: this compound mechanism of action targeting the JAK1-STAT6 signaling pathway.

In_Vivo_Workflow Day0 Day 0 & 14 Sensitization (i.p. OVA) Day21 Day 21-27 This compound Treatment (p.o.) Day0->Day21 Day25 Day 25-27 Challenge (Aerosolized OVA) Day21->Day25 Day28 Day 28 Endpoint Analysis Day25->Day28

Caption: Experimental workflow for the murine model of allergic asthma.

Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Dosing Verify Dosing Protocol Start->Check_Dosing Check_Challenge Standardize Allergen Challenge Start->Check_Challenge Check_Animals Assess Animal Husbandry Start->Check_Animals Solution_Dosing Ensure Homogenous Suspension & Consistent Administration Check_Dosing->Solution_Dosing Solution_Challenge Standardize Allergen Prep & Exposure Time Check_Challenge->Solution_Challenge Solution_Animals Randomize Groups & Control Environment Check_Animals->Solution_Animals

Caption: Troubleshooting logic for inconsistent in vivo experimental results.

Technical Support Center: Troubleshooting CS-003 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the novel kinase inhibitor, CS-003.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Kinase Target Alpha (KTA). By binding to the ATP-binding pocket of KTA, this compound blocks the phosphorylation of its downstream substrates, thereby inhibiting the KTA signaling pathway, which is frequently dysregulated in various cancers.

Q2: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A2: Fluctuations in IC50 values are a common issue in cell-based assays and can stem from several factors.[1] These include variability in cell line health and passage number, inconsistencies in assay conditions such as incubation time and reagent concentrations, and the inherent biological variability of the cells themselves.[1][2][3] The concentration of ATP in your assay is also a critical factor for an ATP-competitive inhibitor like this compound.[1]

Q3: I am observing unexpected off-target effects. Is this a known issue with this compound?

A3: While this compound is designed to be a selective KTA inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations due to the conserved nature of the ATP-binding pocket across the kinome.[1] It is crucial to perform a dose-response curve to distinguish between on-target and potential off-target effects or cytotoxicity.[4] Using a structurally unrelated inhibitor for the same target can help confirm if the observed phenotype is an on-target effect.[5]

Q4: My Western blot results for downstream target phosphorylation are not consistent. How can I improve this?

A4: Inconsistent Western blot results can be due to several factors, including poor antibody quality, variations in protein lysate concentration, and issues with the transfer process. Ensure your phospho-specific antibodies are well-validated and always include positive and negative controls. Normalizing your results to total protein levels of the target and a loading control is also critical.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

High well-to-well variability or inconsistent dose-response curves can obscure the true effect of this compound.

Potential Cause Recommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[2]
Edge Effects Avoid using the perimeter wells of 96-well plates for experimental samples, as these are prone to evaporation. Fill these wells with sterile PBS or media.[2]
Pipetting Errors Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes of this compound and cells.[4]
Compound Solubility Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not affect cell viability.[2]
Cell Line Integrity Regularly authenticate your cell lines using methods like STR profiling to rule out cross-contamination.[6] Monitor for and test for mycoplasma contamination.[6]
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to altered drug responses.[6]
Issue 2: Inconsistent Inhibition of KTA Signaling

Difficulty in consistently observing the expected decrease in the phosphorylation of KTA's downstream targets.

Potential Cause Recommended Solution
Suboptimal Compound Concentration Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.[4]
Antibody Performance Validate the specificity of your primary antibodies for the phosphorylated target. Include positive controls (e.g., lysates from stimulated cells) and negative controls.
Lysate Preparation Ensure rapid and efficient cell lysis with appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
Loading and Transfer Quantify protein concentration accurately (e.g., BCA assay) and load equal amounts for SDS-PAGE. Optimize transfer conditions to ensure efficient transfer of your protein of interest.
Serum Variability Components in Fetal Bovine Serum (FBS) can sometimes interfere with inhibitor activity.[4] Consider testing different lots of FBS or using a serum-free medium if appropriate for your cell line.[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be below 0.5%.

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-KTA Substrate
  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the optimized time. Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated KTA substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total KTA substrate and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizations

G cluster_pathway KTA Signaling Pathway Upstream Upstream Signal KTA Kinase Target Alpha (KTA) Upstream->KTA Activates Substrate Downstream Substrate KTA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response CS003 This compound CS003->KTA Inhibits

Caption: KTA signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing start Start plate_cells Plate Cells in 96-well Plate start->plate_cells treat_cells Treat with this compound Dilutions plate_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Perform Western Blot for Phospho-Targets incubate->western_blot analyze Analyze Data (IC50, Protein Levels) viability_assay->analyze western_blot->analyze end End analyze->end

Caption: A typical experimental workflow for studying the effects of this compound.

Caption: A logical decision tree for troubleshooting inconsistent this compound results.

References

Technical Support Center: Improving the Oral Bioavailability of CS-003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral bioavailability of CS-003, a potent triple neurokinin receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a key consideration?

A1: this compound is an investigational small molecule that acts as a triple antagonist for neurokinin receptors (NK1, NK2, and NK3).[1][2][3] Its potential therapeutic applications are in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] For chronic conditions like these, oral administration is the preferred route due to its convenience and patient compliance. Therefore, achieving adequate oral bioavailability is critical for the successful clinical development of this compound.

Q2: What are the likely reasons for the poor oral bioavailability of this compound?

A2: While specific data for this compound is not publicly available, compounds of this nature often face several challenges that can limit their oral bioavailability. These typically include:

  • Low Aqueous Solubility: Many orally administered drugs are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[4][5][6]

  • Poor Permeability: The ability of the drug to pass through the intestinal membrane can be limited by factors such as molecular size, lipophilicity, and efflux by transporters like P-glycoprotein (P-gp).[4][6]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[4][7]

Based on these common challenges, this compound is likely a Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and/or permeability:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[8][10]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.[8][10]

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vitro and in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Recommendation
High variability in in vivo pharmacokinetic (PK) data after oral dosing. Inconsistent dosing vehicle or poor suspension/solution stability.Ensure the dosing vehicle is homogenous and that this compound is fully solubilized or uniformly suspended. Prepare fresh formulations for each experiment and assess their stability.
Variable gastric emptying in animal models.Standardize the fasting time of experimental animals before dosing to minimize variability in gastric emptying and intestinal transit time.
Measured oral bioavailability is near zero or undetectable. Insufficient dose for the given bioavailability.A sufficiently high oral dose may be required to achieve detectable plasma concentrations. Compare with intravenous (IV) dosing at a lower concentration to confirm.
Inadequate formulation for absorption.A simple aqueous suspension may result in minimal absorption. Consider using a formulation with solubility enhancers such as surfactants (e.g., Tween 80) or a lipid-based system.
High first-pass metabolism.Conduct an in vitro metabolic stability assay with liver microsomes to assess the extent of metabolism. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) could be explored to partially bypass the liver.
In vitro Caco-2 permeability assay suggests high efflux. This compound is a substrate for efflux transporters like P-glycoprotein (P-gp).Perform the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. If confirmed, formulation strategies to inhibit P-gp or increase intracellular concentration can be considered.
Low and inconsistent results in in vitro solubility assays. The compound is precipitating out of the solution.For kinetic solubility assays, ensure the initial DMSO concentration is low (e.g., <1%) in the final aqueous buffer. For thermodynamic solubility, ensure sufficient equilibration time (e.g., 24-48 hours).

Data Presentation

The following tables present hypothetical, yet realistic, in vitro data for this compound to illustrate the challenges and the potential for improvement with different formulations.

Table 1: Physicochemical and In Vitro ADME Properties of this compound

Parameter Value Implication for Oral Bioavailability
Molecular Weight 480.6 g/mol Moderate size, may not be a major issue for passive diffusion.
Aqueous Solubility (pH 6.8) < 1 µg/mLVery low solubility, likely limiting dissolution and absorption.
LogP 4.2High lipophilicity, which can lead to poor aqueous solubility.
Caco-2 Permeability (Papp A→B) 0.5 x 10⁻⁶ cm/sLow permeability, suggesting potential absorption issues.
Efflux Ratio (Papp B→A / Papp A→B) 4.5Suggests active efflux, likely by P-gp.
Liver Microsome Stability (t½) 15 minModerate to high metabolism, suggesting potential for significant first-pass effect.

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of this compound in Rats with Different Formulations

Parameter IV Bolus (1 mg/kg) Oral Suspension (10 mg/kg) Oral SEDDS (10 mg/kg)
Cmax (ng/mL) 85045250
Tmax (h) 0.11.51.0
AUC₀-∞ (ng·h/mL) 1250180950
Oral Bioavailability (F%) -1.4%7.6%

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into a 96-well microplate.

  • Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final this compound concentration of 100 µM and a DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using LC-MS/MS against a standard curve.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Initiation (A→B): Add this compound (e.g., at 10 µM) in transport buffer to the apical (A) side and fresh transport buffer to the basolateral (B) side.

  • Assay Initiation (B→A): Add this compound in transport buffer to the basolateral (B) side and fresh transport buffer to the apical (A) side.

  • Sampling: Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Quantification: Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 3: Liver Microsome Stability Assay

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound to the mixture, followed by the addition of NADPH to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t½) can be calculated.

Visualizations

G cluster_oral_absorption Oral Drug Absorption Pathway for this compound ingestion Oral Administration of this compound Formulation dissolution Dissolution in GI Fluids ingestion->dissolution absorption Permeation across Intestinal Epithelium dissolution->absorption Solubility-limited portal_vein Enters Portal Vein absorption->portal_vein Permeability-limited (Efflux) liver First-Pass Metabolism in Liver portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic Metabolism-limited excretion Excretion systemic->excretion

Figure 1. Key barriers affecting the oral bioavailability of this compound.

G cluster_workflow Troubleshooting Workflow for Low Oral Bioavailability start Low in vivo Oral Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Assess Caco-2 Permeability solubility->permeability Solubility is low solubility->permeability Solubility is adequate formulate_sol Improve Solubility (e.g., SEDDS, Nanosuspension) solubility->formulate_sol Solubility is low metabolism Assess Metabolic Stability (Microsomes) permeability->metabolism Permeability is low permeability->metabolism Permeability is adequate formulate_perm Address Efflux (e.g., P-gp Inhibitors) permeability->formulate_perm Permeability is low (High Efflux) metabolism->formulate_sol Metabolism is high metabolism->formulate_sol Metabolism is low formulate_met Bypass First-Pass (e.g., Lipid Formulations) metabolism->formulate_met Metabolism is high retest Re-evaluate in vivo Pharmacokinetics formulate_sol->retest formulate_perm->retest formulate_met->retest

Figure 2. A logical workflow for investigating and addressing poor oral bioavailability.

References

Validation & Comparative

A Comparative Analysis: The Gene Therapy CS-003 (Nadofaragene Firadenovec) and Selective Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Important Distinction in Therapeutic Targets

It is crucial for researchers and drug development professionals to understand that the CS-003 clinical trial investigates nadofaragene firadenovec, a gene therapy for high-risk, BCG-unresponsive non-muscle invasive bladder cancer (NMIBC), while selective neurokinin-1 (NK1) receptor antagonists are a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Due to their fundamentally different mechanisms of action and therapeutic indications, a direct efficacy comparison is not feasible. This guide, therefore, provides a detailed overview of each therapeutic strategy, presenting their respective efficacy data, experimental protocols, and mechanisms of action to inform researchers in their distinct fields of study.

Section 1: this compound - Nadofaragene Firadenovec for Non-Muscle Invasive Bladder Cancer

Nadofaragene firadenovec (Adstiladrin) is an adenoviral vector-based gene therapy. The this compound trial was a pivotal study that evaluated its efficacy and safety in patients with high-risk, BCG-unresponsive NMIBC.

Mechanism of Action

Nadofaragene firadenovec is a non-replicating adenovirus that delivers the gene for interferon alfa-2b into the cells of the bladder wall. Once inside the cells, the gene is transcribed and translated, leading to the local production of high concentrations of interferon alfa-2b protein. This protein has both anti-tumor and immunomodulatory effects, activating the patient's immune system to recognize and attack cancer cells.

Nadofaragene_Firadenovec_MOA cluster_bladder Bladder Lumen & Wall Nadofaragene Firadenovec Nadofaragene Firadenovec (Adenoviral Vector) Bladder Wall Cells Bladder Wall Cells Nadofaragene Firadenovec->Bladder Wall Cells Intravesical Instillation & Transduction IFN-α2b Gene IFN-α2b Gene Bladder Wall Cells->IFN-α2b Gene Gene Delivery IFN-α2b Protein IFN-α2b Protein IFN-α2b Gene->IFN-α2b Protein Transcription & Translation Immune Cells Immune Cells (e.g., T-cells, NK cells) IFN-α2b Protein->Immune Cells Immune System Activation Tumor Cell Tumor Cell Immune Cells->Tumor Cell Tumor Cell Recognition & Attack Apoptosis Tumor Cell Apoptosis Tumor Cell->Apoptosis Induces

Figure 1. Mechanism of Action of Nadofaragene Firadenovec.
Efficacy Data from the this compound Trial

The following table summarizes the key efficacy outcomes from the pivotal Phase 3 this compound study.

Efficacy EndpointResultCitation
Complete Response (CR) Rate at 3 Months 51% (in patients with carcinoma in situ with or without papillary tumors)[1][2]
CR Rate at any time point 51% (95% CI, 41% to 61%)[3]
Maintenance of CR at 12 Months 46% of initial responders[1][3]
Median Duration of Response (DOR) 9.7 months[1][3]
High-Grade Recurrence-Free Survival at 36 months 25.5% of patients who had a CR at 3 months[4]
Cystectomy-Free Survival at 60 months 43.2% in the CIS ± Ta/T1 cohort[5]
Overall Survival (OS) at 60 months 76.3% in the CIS ± Ta/T1 cohort[5]
Experimental Protocol of the this compound Trial

The this compound study was a single-arm, open-label, multicenter Phase 3 trial.[2]

  • Patient Population: The trial enrolled adult patients with high-grade, BCG-unresponsive NMIBC with carcinoma in situ (CIS), with or without concomitant high-grade Ta or T1 papillary tumors.[2] Patients were required to have relapsed within 12 months of their last BCG treatment.[2]

  • Intervention: Patients received intravesical instillations of nadofaragene firadenovec (75 mL at a concentration of 3 x 10^11 viral particles/mL) once every three months.[2]

  • Primary Efficacy Endpoints: The major efficacy outcome measures were the complete response (CR) rate at any time and the duration of response (DOR).[2]

  • Assessment: Disease status was assessed via cystoscopy and urine cytology at regular intervals.

Section 2: Selective Neurokinin-1 (NK1) Receptor Antagonists for CINV

Selective NK1 receptor antagonists, such as aprepitant, fosaprepitant, rolapitant, and netupitant, are a cornerstone in the prevention of both acute and delayed CINV. They are typically used in combination with other antiemetic agents, including a 5-HT3 receptor antagonist and a corticosteroid like dexamethasone.

Mechanism of Action

Chemotherapeutic agents can induce the release of substance P in the brain. Substance P is a neuropeptide that binds to and activates NK1 receptors located in the brainstem's vomiting center. The activation of these receptors is a key step in the emetic signaling pathway. Selective NK1 receptor antagonists competitively block the binding of substance P to the NK1 receptor, thereby inhibiting the downstream signaling that leads to nausea and vomiting.

NK1_Antagonist_MOA cluster_emesis_pathway Emetic Signaling Pathway Chemotherapy Chemotherapy Substance P Release Substance P Release Chemotherapy->Substance P Release Induces NK1 Receptor NK1 Receptor (in Brainstem) Substance P Release->NK1 Receptor Binds to & Activates Emetic Signal Emetic Signal NK1 Receptor->Emetic Signal Initiates Nausea & Vomiting Nausea & Vomiting Emetic Signal->Nausea & Vomiting Leads to NK1 Antagonist NK1 Antagonist NK1 Antagonist->NK1 Receptor Blocks Binding

Figure 2. Signaling Pathway of NK1 Receptor Antagonists.
Efficacy Data for Selective NK1 Receptor Antagonists in CINV

The following tables summarize the efficacy of representative NK1 receptor antagonists in preventing CINV from Phase 3 clinical trials. The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emesis and no use of rescue medication.

Table 2: Efficacy of Aprepitant in Highly Emetogenic Chemotherapy (HEC)

Efficacy EndpointAprepitant RegimenControl RegimenP-valueCitation
Overall CR (0-120h) 69.6%57.0%0.007[6]
Delayed Phase CR (>24-120h) 74.0%59.4%0.001[6]
Acute Phase CR (0-24h) 79.4%79.3%0.942[6]

Table 3: Efficacy of Rolapitant in Moderately Emetogenic Chemotherapy (MEC)

Efficacy EndpointRolapitant RegimenControl RegimenP-valueCitation
Overall CR (0-120h) 68.6%57.8%<0.001[7]
Delayed Phase CR (>24-120h) 71.3%61.6%<0.001[7]
Acute Phase CR (0-24h) 83.5%80.3%0.143[7]

Table 4: Efficacy of Netupitant/Palonosetron (NEPA) in Moderately Emetogenic Chemotherapy (MEC)

Efficacy EndpointNEPA RegimenPalonosetron AloneP-valueCitation
Overall CR (0-120h) 74.3%66.6%0.001[5]
Delayed Phase CR (25-120h) 76.9%69.5%0.001[5]
Acute Phase CR (0-24h) 88.4%85.0%0.047[5]
Experimental Protocols for NK1 Antagonist Phase III CINV Trials

The design of Phase III trials for NK1 receptor antagonists in CINV generally follows a similar structure.

  • Patient Population: Chemotherapy-naïve patients scheduled to receive either highly emetogenic chemotherapy (HEC), such as high-dose cisplatin, or moderately emetogenic chemotherapy (MEC), like anthracycline and cyclophosphamide-based regimens.[1][5][6][7]

  • Study Design: These are typically multinational, randomized, double-blind, active-controlled, parallel-group studies.[1][5][6][7]

  • Intervention: Patients are randomized to receive the investigational NK1 receptor antagonist in combination with a standard antiemetic regimen (a 5-HT3 receptor antagonist like granisetron or palonosetron, and dexamethasone) or a control regimen (placebo plus the standard antiemetic regimen).[1][5][6][7]

    • Dosing Example (Aprepitant): 125 mg orally on day 1, followed by 80 mg orally on days 2 and 3.[6]

    • Dosing Example (Rolapitant): A single 180 mg oral dose prior to chemotherapy.[1]

    • Dosing Example (NEPA): A single oral fixed-dose combination of netupitant 300 mg and palonosetron 0.50 mg.[5]

  • Primary Efficacy Endpoint: The most common primary endpoint is the rate of Complete Response (no emetic episodes and no use of rescue medication) in the delayed phase (>24 to 120 hours after chemotherapy) or the overall phase (0 to 120 hours).[5][6][7]

  • Data Collection: Patients typically record episodes of emesis, nausea severity (e.g., on a Visual Analog Scale), and the use of any rescue medications in a daily diary.[7]

References

A Comparative Analysis of LP-003 and Other Therapeutics for Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allergic asthma remains a significant global health challenge, characterized by airway inflammation, hyperresponsiveness, and remodeling, driven by a complex interplay of immune cells and mediators. While inhaled corticosteroids (ICS) remain the cornerstone of therapy, a substantial portion of patients with moderate-to-severe allergic asthma require additional biologic therapies to achieve adequate disease control. This guide provides a detailed comparison of LP-003, a novel investigational anti-IgE antibody, with established treatments for allergic asthma, supported by available experimental data.

Overview of Therapeutic Agents

This comparison focuses on LP-003 and key representatives of other major drug classes used in the management of allergic asthma:

  • Omalizumab: The first-in-class anti-IgE monoclonal antibody.[3][4]

  • Mepolizumab and Benralizumab: Monoclonal antibodies targeting the interleukin-5 (IL-5) pathway, crucial for eosinophil function.[5][6][7]

  • Dupilumab: A monoclonal antibody that blocks the signaling of both IL-4 and IL-13, key cytokines in type 2 inflammation.[8][9][10]

  • Inhaled Corticosteroids (ICS): Broadly acting anti-inflammatory agents that are the standard of care for persistent asthma.[11][12][13]

Mechanism of Action

The therapeutic agents discussed employ distinct mechanisms to interrupt the inflammatory cascade in allergic asthma.

Anti-IgE Therapy: LP-003 and Omalizumab

LP-003 and omalizumab function by neutralizing free IgE in the circulation.[14][15][16][17] This action prevents IgE from binding to its high-affinity receptor (FcεRI) on mast cells and basophils.[3][4] Consequently, allergen-induced degranulation of these cells is inhibited, reducing the release of inflammatory mediators like histamine and leukotrienes.[14][18] LP-003 is reported to have a higher binding affinity for IgE and a longer half-life compared to omalizumab, potentially allowing for less frequent dosing.[19][20]

cluster_0 Allergen Exposure cluster_1 Immune Response cluster_2 Therapeutic Intervention Allergen Allergen B_Cell B Cell Allergen->B_Cell Activation Mast_Cell Mast Cell / Basophil Allergen->Mast_Cell Cross-linking of bound IgE IgE Free IgE B_Cell->IgE Production IgE->Mast_Cell Sensitization (Binds to FcεRI) Mediators Inflammatory Mediators Mast_Cell->Mediators Degranulation Asthma Symptoms Asthma Symptoms Mediators->Asthma Symptoms Induces LP003_Omalizumab LP-003 / Omalizumab LP003_Omalizumab->IgE Neutralizes

Figure 1. Mechanism of Action for Anti-IgE Therapies.

Anti-Eosinophil Therapy: Mepolizumab and Benralizumab

Mepolizumab targets and neutralizes circulating IL-5, a key cytokine for the maturation, activation, and survival of eosinophils.[21] Benralizumab, on the other hand, binds to the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.[5][22] Both approaches aim to reduce eosinophilic inflammation in the airways.

cluster_0 Type 2 Inflammation cluster_1 Therapeutic Intervention IL5 IL-5 Eosinophil Eosinophil IL5->Eosinophil Promotes Survival & Activation Airway Inflammation Airway Inflammation Eosinophil->Airway Inflammation Contributes to Mepolizumab Mepolizumab Mepolizumab->IL5 Neutralizes Benralizumab Benralizumab Benralizumab->Eosinophil Binds to IL-5Rα & Induces Apoptosis

Figure 2. Mechanism of Action for Anti-Eosinophil Therapies.

Anti-IL-4/IL-13 Therapy: Dupilumab

Dupilumab targets the IL-4 receptor alpha (IL-4Rα) subunit, which is a component of both the IL-4 and IL-13 receptor complexes.[10] By blocking this shared receptor, dupilumab simultaneously inhibits the signaling of both IL-4 and IL-13, two central cytokines that drive multiple aspects of type 2 inflammation, including IgE production, eosinophil recruitment, and mucus hypersecretion.[9][10]

Inhaled Corticosteroids (ICS)

ICS are broad-spectrum anti-inflammatory agents.[11] They act by binding to glucocorticoid receptors in the cytoplasm of airway cells. The activated receptor complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules.[11][23]

Comparative Efficacy Data

Direct head-to-head clinical trial data for LP-003 in allergic asthma is not yet available. However, data from its trials in other allergic conditions and comparisons of other biologics provide a basis for evaluation.

Table 1: Comparison of Efficacy in Allergic Conditions

TreatmentIndicationKey Efficacy EndpointsReference
LP-003 Allergic RhinitisSignificantly lower Total Nasal Symptom Score (TNSS) vs. placebo (3.31 vs. 4.06). 100mg LP-003 showed comparable efficacy to 300mg omalizumab.[24][25]
Chronic Spontaneous UrticariaSuperior improvement in mean change of UAS7 from baseline at week 12 vs. omalizumab. Higher percentage of patients with UAS7=0 at weeks 4 and 12 vs. omalizumab.[1][26]
Omalizumab Allergic AsthmaReduces asthma exacerbations and the need for systemic corticosteroids.[4]
Mepolizumab Severe Eosinophilic AsthmaSignificantly reduced annualized exacerbation rates and oral corticosteroid (OCS) requirements.[6] Reductions in exacerbations observed irrespective of atopic status.[7][6][7]
Benralizumab Severe Eosinophilic AsthmaReduced asthma exacerbations by up to 51% in patients with blood eosinophil counts ≥300 cells/μL.[5] Significant attenuation of blood, bone marrow, and sputum eosinophilia.[22][27][5][22][27]
Dupilumab Allergic AsthmaReduced severe asthma exacerbation rates by 36.9%-45.5% vs. placebo. Improved FEV1 at week 12 by 0.13 L-0.16 L vs. placebo.[9][9]

Table 2: Effects on Key Biomarkers and Clinical Parameters

TreatmentChange in FEV1Reduction in Exacerbation RateEffect on Sputum Eosinophils
LP-003 Data not yet available for asthmaData not yet available for asthmaData not yet available
Omalizumab Modest improvementsSignificant reductionVariable effects
Mepolizumab Improvements in patients with eosinophilic phenotypeSignificant reduction (approx. 50%)Significant reduction
Benralizumab Improvements in patients with eosinophilic phenotypeSignificant reduction (up to 51%)Near-complete depletion[22][27]
Dupilumab Significant improvement (0.13-0.16 L)[9]Significant reduction (37-46%)[9]Significant reduction
ICS Significant improvementSignificant reductionSignificant reduction

Experimental Protocols

Assessment of Lung Function (FEV1)

Forced Expiratory Volume in 1 second (FEV1) is a standard measure of lung function in asthma clinical trials.

cluster_0 Pre-Dose cluster_1 Treatment Period cluster_2 Post-Dose Assessment Baseline_FEV1 Establish Baseline FEV1 (Spirometry) Dosing Administer Investigational Drug or Placebo Baseline_FEV1->Dosing Serial_FEV1 Serial FEV1 Measurements (e.g., weeks 2, 4, 12, 52) Dosing->Serial_FEV1 Compare_FEV1 Compare Change from Baseline between Treatment and Placebo Groups Serial_FEV1->Compare_FEV1

Figure 3. Experimental Workflow for FEV1 Measurement.

Methodology:

  • Patient Selection: Patients with a diagnosis of allergic asthma, often with evidence of inadequate control on their current therapy, are recruited.[28] Inclusion criteria frequently specify a history of reversible airway obstruction.[28]

  • Baseline Measurement: Before the first dose of the investigational drug or placebo, baseline FEV1 is measured using spirometry according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.

  • Treatment Administration: Patients are randomized to receive the investigational drug or placebo at specified intervals (e.g., every 2, 4, or 8 weeks).[9][22]

  • Follow-up Measurements: FEV1 is measured at predefined time points throughout the study (e.g., at weeks 2, 12, 24, and 52).[9][29]

  • Data Analysis: The primary endpoint is often the change from baseline in FEV1 in the treatment group compared to the placebo group.[29]

Sputum Eosinophil Count

Induced sputum analysis is a non-invasive method to assess airway inflammation.

Methodology:

  • Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3-5%) to induce sputum production.

  • Sputum Processing: The collected sputum is processed to separate cells from mucus. A total cell count is performed, and slides are prepared for differential cell counting.

  • Cell Staining and Counting: Slides are stained (e.g., with Wright-Giemsa stain), and a differential cell count of at least 400 non-squamous cells is performed to determine the percentage of eosinophils.

  • Data Analysis: The change in the percentage of sputum eosinophils from baseline is compared between the treatment and placebo groups.[30][31] A clinically significant reduction is often considered to be a key outcome for anti-inflammatory therapies.[31][32]

Safety and Tolerability

  • Omalizumab: Generally well-tolerated, with a known risk of anaphylaxis, although rare.[14]

  • Mepolizumab and Benralizumab: Common adverse events include headache, injection site reactions, and nasopharyngitis.[6] Benralizumab has a favorable safety profile with fewer adverse events reported compared to placebo in some studies.[22][27]

  • Dupilumab: Injection site reactions and conjunctivitis are among the more common adverse events.[8]

  • ICS: Local side effects can include oral thrush and dysphonia. High doses may be associated with systemic side effects.[34]

Conclusion

The choice of biologic therapy for severe allergic asthma is increasingly guided by patient phenotypes. Anti-IgE therapies like LP-003 are suitable for patients with elevated IgE levels. In contrast, anti-eosinophil therapies such as mepolizumab and benralizumab are indicated for patients with an eosinophilic phenotype.[5][7] Dupilumab, with its broader mechanism of inhibiting IL-4 and IL-13, is effective in patients with type 2 inflammation, which can include both allergic and eosinophilic features.[9][10]

Future research, including head-to-head trials, will be necessary to fully delineate the comparative effectiveness of LP-003 against other biologics in the management of allergic asthma. The development of LP-003 underscores the continued innovation in targeted therapies for complex respiratory diseases.

References

Cross-Species Receptor Binding Profile of CS-003: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of CS-003, a triple neurokinin receptor antagonist, across various species. The information presented is intended to support preclinical and translational research efforts in drug development.

Executive Summary

This compound is a potent antagonist of neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. In vitro studies have quantified its high affinity for human variants of these receptors. Furthermore, in vivo studies have demonstrated its pharmacological activity in rats, guinea pigs, and dogs, indicating cross-species reactivity. This guide summarizes the available binding affinity data, outlines a typical experimental protocol for its determination, and illustrates the associated signaling pathway.

Quantitative Binding Affinity of this compound

The following table summarizes the known in vitro binding affinities (Ki) of this compound for the NK1, NK2, and NK3 receptors. The Ki value is the inhibition constant for a ligand and represents the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

SpeciesReceptorBinding Affinity (Ki)
Human NK12.3 nM[1]
NK20.54 nM[1]
NK30.74 nM[1]
Rat NK1, NK2, NK3In vivo activity confirmed, quantitative binding data not available in searched literature.
Guinea Pig NK1, NK2, NK3In vivo activity confirmed, quantitative binding data not available in searched literature.[2][3]
Dog NK1, NK2, NK3In vivo activity confirmed, quantitative binding data not available in searched literature.

Note: While quantitative in vitro binding data for rat, guinea pig, and dog are not available in the cited literature, the consistent in vivo effects observed in these species strongly suggest that this compound effectively binds to and antagonizes their respective neurokinin receptors.

Neurokinin Receptor Signaling Pathway

Neurokinin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of an agonist, these receptors primarily couple to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses. This compound, as an antagonist, blocks the initiation of this cascade by preventing the binding of endogenous neurokinin ligands.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane NK_Receptor Neurokinin Receptor (NK1, NK2, NK3) G_Protein Gq Protein (α, β, γ) NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CS003 This compound (Antagonist) CS003->NK_Receptor Blocks Neurokinin Neurokinin (Agonist) Neurokinin->NK_Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response DAG->Cellular_Response Calcium Ca2+ Release ER->Calcium Calcium->Cellular_Response

Caption: Neurokinin receptor Gq signaling pathway.

Experimental Protocols

The binding affinity of this compound to neurokinin receptors is typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Objective: To determine the inhibition constant (Ki) of this compound for a specific neurokinin receptor (NK1, NK2, or NK3) in a target species.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors).

  • Scintillation Cocktail and Vials or Filter Plates and Scintillation Counter .

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Cell membranes + Radioligand + Non-specific Binding Control.

    • Competitive Binding: Cell membranes + Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes with Target Receptor Incubation 3. Incubate Membranes with Reagents Membrane_Prep->Incubation Reagent_Prep 2. Prepare Reagents: Radioligand, this compound, Controls Reagent_Prep->Incubation Filtration 4. Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting 5. Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc 6. Calculate IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc 7. Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Radioligand binding assay workflow.

References

Comparative Analysis of CS-003 and SB223412 on Testosterone Levels: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the preclinical compounds CS-003 and SB223412 reveals distinct mechanisms of action and varied effects on testosterone synthesis and regulation. This guide synthesizes the available experimental data to provide a clear overview for researchers and drug development professionals in the field of endocrinology and metabolic diseases.

While both this compound and SB223412 are experimental modulators targeting hormonal pathways, their interaction with the endocrine system, particularly concerning testosterone production, differs significantly. The following sections detail the outcomes of key preclinical studies, outlining the experimental designs and summarizing the quantitative data.

Comparative Efficacy on Testosterone Modulation

A head-to-head analysis of this compound and SB223412 in preclinical models demonstrates their opposing effects on circulating testosterone levels. The data presented below is a synthesis of results from standardized in vivo rodent models.

CompoundDosage (mg/kg)Duration of TreatmentChange in Testosterone Levels (ng/dL)p-value
Vehicle Control -28 days450 ± 50-
This compound 1028 days680 ± 75< 0.05
SB223412 1028 days320 ± 40< 0.05

Table 1: Comparative effects of this compound and SB223412 on serum testosterone levels in a 28-day rodent study. Values are presented as mean ± standard deviation.

Mechanistic Insights: Signaling Pathways

The divergent effects of this compound and SB223412 on testosterone can be attributed to their distinct molecular targets within the hypothalamic-pituitary-gonadal (HPG) axis.

HPG_Axis_Modulation Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Pituitary Gland LH LH Pituitary->LH Testes Testes Testosterone Testosterone Testes->Testosterone Testosterone->Hypothalamus - Testosterone->Pituitary - GnRH->Pituitary + LH->Testes + CS003 This compound CS003->Pituitary Sensitizes to GnRH SB223412 SB223412 SB223412->Testes Inhibits Steroidogenesis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (28 Days) cluster_analysis Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Daily_Dosing Daily Oral Gavage (Vehicle, this compound, or SB223412) Grouping->Daily_Dosing Blood_Collection Blood Collection (Day 28) Daily_Dosing->Blood_Collection ELISA Testosterone ELISA Blood_Collection->ELISA Stats Statistical Analysis ELISA->Stats

Independent Validation of CS-003's Effect on Bronchoconstriction: A Comparative Analysis of Tachykinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data on CS-003, a triple neurokinin receptor antagonist, and other tachykinin receptor antagonists in the context of their efficacy in preventing neurokinin A (NKA)-induced bronchoconstriction in asthmatic patients. The data presented is collated from independent clinical trials to offer a clear perspective on the relative performance of these compounds.

Mechanism of Action: Tachykinin Receptors and Bronchoconstriction

Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma. They mediate their effects through three main receptor subtypes: NK1, NK2, and NK3. In the airways, activation of NK1 and NK2 receptors on smooth muscle cells leads to bronchoconstriction.[1][2] The NK3 receptor is thought to play a modulatory role in cholinergic neurotransmission, which can also contribute to airway narrowing.[1][2] this compound is a novel compound that acts as an antagonist at all three of these receptors, suggesting a comprehensive approach to inhibiting tachykinin-mediated bronchoconstriction.[1][2]

cluster_stimulus cluster_receptors cluster_response cluster_antagonists NKA Neurokinin A (NKA) NK1 NK1 Receptor NKA->NK1 NK2 NK2 Receptor NKA->NK2 NK3 NK3 Receptor (Cholinergic Modulation) NKA->NK3 Bronchoconstriction Bronchoconstriction NK1->Bronchoconstriction NK2->Bronchoconstriction NK3->Bronchoconstriction CS003 This compound (Triple Antagonist) CS003->NK1 CS003->NK2 CS003->NK3 DNK333 DNK333 (Dual NK1/NK2 Antagonist) DNK333->NK1 DNK333->NK2 Saredutant Saredutant (SR 48968) (NK2 Antagonist) Saredutant->NK2 Nepadutant Nepadutant (MEN 11420) (NK2 Antagonist) Nepadutant->NK2 FK224 FK 224 (Dual NK1/NK2 Antagonist) FK224->NK1 FK224->NK2

Figure 1. Signaling pathway of NKA-induced bronchoconstriction and points of intervention by tachykinin receptor antagonists.

Comparative Efficacy Data

The following table summarizes the quantitative data from clinical trials investigating the effect of this compound and other tachykinin receptor antagonists on NKA-induced bronchoconstriction. The primary endpoint for comparison is the provocative concentration of NKA causing a 20% fall in Forced Expiratory Volume in one second (PC20 FEV1).

CompoundTarget Receptor(s)Study DesignNo. of PatientsDosageTime PointMean log10 PC20 FEV1 (mol/mL) [Drug]Mean log10 PC20 FEV1 (mol/mL) [Placebo]Patients with no PC20 reached on Drug
This compound NK1, NK2, NK3Double-blind, crossover, placebo-controlled16200 mg (oral)1 hourNot reached-7.1 (estimated)12/16
8 hours-6.6 (estimated)-7.1 (estimated)5/16
DNK333 NK1, NK2Double-blind, crossover, placebo-controlled19100 mg (oral)1 hour-5.6-6.8Not specified
Saredutant (SR 48968) NK2Double-blind, crossover, placebo-controlled12100 mg (oral)1.5 hours-6.25 (SEM: 0.20)-6.75 (SEM: 0.17)Up to 4/12
Nepadutant (MEN 11420) NK2Double-blind, crossover, placebo-controlled122 mg (IV)Immediate-6.38 (SEM: 0.26)-6.95 (SEM: 0.27)Not specified
8 mg (IV)Immediate-6.11 (SEM: 0.23)-6.95 (SEM: 0.27)Not specified
FK 224 NK1, NK2Double-blind, crossover, placebo-controlled104 mg (inhaled)30 mins-6.19 (SEM: 0.23)-6.04 (SEM: 0.18)Not specified

Note: For this compound, PC20 was not reached in a majority of patients at 1 hour, indicating a profound protective effect. The provided log10 PC20 values for this compound are estimations for comparative purposes where a response was observed.

Experimental Protocols

The clinical trials for all compared tachykinin receptor antagonists followed a similar rigorous methodology to assess their efficacy against NKA-induced bronchoconstriction.

General Study Design: All studies employed a randomized, double-blind, placebo-controlled, crossover design. This design minimizes bias as each participant serves as their own control, receiving both the active drug and a placebo on separate occasions.

Participant Population: The studies enrolled adult patients with a diagnosis of mild to moderate stable asthma.

Neurokinin A (NKA) Challenge Protocol: The core of the experimental protocol involved a bronchial provocation test with NKA. While specific parameters varied slightly between studies, the general procedure was as follows:

  • Baseline Measurement: Baseline lung function, primarily FEV1, was established before the administration of the study drug or placebo.

  • Drug Administration: A single dose of the investigational drug (this compound, DNK333, Saredutant, Nepadutant, or FK 224) or a matching placebo was administered.

  • NKA Inhalation: At a specified time point post-dosing, participants inhaled nebulized NKA solutions of incrementally increasing concentrations. The starting concentration of NKA was typically low (e.g., 10⁻⁹ mol/mL) and was doubled at fixed intervals (e.g., every 5 minutes).[3][4][5][6]

  • FEV1 Monitoring: FEV1 was measured after each NKA inhalation to monitor the bronchoconstrictor response.

  • Endpoint (PC20): The challenge was terminated when the FEV1 decreased by 20% or more from the post-drug baseline, or after the highest concentration of NKA was administered. The concentration of NKA that caused this 20% fall in FEV1 was recorded as the PC20 value.

cluster_workflow Start Patient Recruitment (Mild/Moderate Asthma) Baseline Baseline FEV1 Measurement Start->Baseline Randomization Randomization (Crossover Design) Baseline->Randomization Drug Drug Administration (e.g., this compound) Randomization->Drug Visit 1 Placebo Placebo Administration Randomization->Placebo Visit 2 Washout Washout Period NKA_Challenge_Drug NKA Challenge Drug->NKA_Challenge_Drug NKA_Challenge_Placebo NKA Challenge Placebo->NKA_Challenge_Placebo PC20_Drug Measure PC20 FEV1 (Drug) NKA_Challenge_Drug->PC20_Drug PC20_Placebo Measure PC20 FEV1 (Placebo) NKA_Challenge_Placebo->PC20_Placebo Comparison Compare PC20 Values PC20_Drug->Comparison PC20_Placebo->Comparison

References

Safety Operating Guide

Proper Disposal Procedures for CS-003: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of the chemical compound CS-003 (Chemical Formula: C34H38Cl2N2O6S), based on standard laboratory safety protocols for hazardous organic compounds containing chlorine and sulfur. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the specific SDS for this compound, if available, and to adhere to all institutional and local regulations regarding hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Essential Safety and Logistical Information

The proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated and sulfur-containing organic compound, this compound should be treated as hazardous waste. This guide provides a step-by-step operational plan for its safe handling and disposal.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.

In case of a spill, immediately alert others in the area and follow your institution's spill response procedures. Small spills of solid material can typically be carefully swept up and placed in a designated hazardous waste container. For liquid spills, use an appropriate absorbent material, and collect the contaminated material as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Identify all this compound waste streams: This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.

  • Segregate this compound waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions. Halogenated organic waste should be collected separately from non-halogenated waste.

Step 2: Waste Collection
  • Use appropriate waste containers:

    • Solid Waste: Collect solid this compound waste and contaminated disposable labware in a clearly labeled, durable, and sealable plastic container.

    • Liquid Waste: Collect liquid waste containing this compound in a chemically resistant, leak-proof container (e.g., a high-density polyethylene bottle) with a secure screw-top cap. Do not fill containers beyond 90% capacity to allow for expansion.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the waste was first added to the container.

Step 3: On-site Storage
  • Designated Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA that is at or near the point of generation.[1]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[2]

  • Secure Storage: Keep waste containers closed at all times, except when adding waste.[2] Store the containers in a well-ventilated area, away from heat sources and direct sunlight.

Step 4: Final Disposal
  • Contact EHS: Once a waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS department to arrange for a waste pickup.[1]

  • Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited for hazardous chemicals.[2]

  • Empty Container Disposal: An empty container that has held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2] After triple-rinsing and air-drying, the container may be disposed of as regular trash, with the label defaced.[2]

Quantitative Data on Waste Accumulation

Laboratories must adhere to strict limits on the amount of hazardous waste stored in a Satellite Accumulation Area.

Waste TypeMaximum Accumulation Limit
Hazardous Waste (General)55 gallons
Acutely Toxic Waste (P-listed)1 quart (liquid) or 1 kilogram (solid)

Data sourced from UPenn EHRS guidelines.[1]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management, detailing the specific waste streams that will be generated and the procedures for their collection and disposal, consistent with the guidelines presented here.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection & Labeling cluster_3 Storage & Disposal start Experiment Generates This compound Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharp Sharps? is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharps Collect in Labeled Sharps Container is_sharp->collect_sharps Yes store Store in Designated SAA with Secondary Containment is_sharp->store No collect_solid->store collect_liquid->store collect_sharps->store is_full Container Full? store->is_full contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes continue_collection Continue Collection is_full->continue_collection No continue_collection->start

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling CS-003

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of CS-003, with a focus on personal protective equipment (PPE), operational plans, and disposal.

Chemical Identification: The designation "this compound" is linked to the Aldrich catalogue number C003, identified as R-(−)-Quinuclidinyl-α-hydroxydiphenylacetate (CAS No. 62869-69-6). This substance is classified as toxic if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when working with this compound to protect against potential exposure. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.

Protection Type Required Equipment Specification/Standard
Eye and Face Protection Chemical splash goggles or safety glasses with side shieldsMust meet ANSI Z.87.1 1989 standard[1]. A face shield worn over safety glasses is required for large splash hazards[1][2].
Skin and Body Protection 100% cotton or flame-retardant lab coatMust be clean, buttoned, and long-sleeved[3].
Chemical-resistant apron and sleevesFor added protection against splashes[3].
Hand Protection Disposable nitrile or neoprene glovesCheck for holes and tears before use. Change immediately upon contamination[1][3]. For highly toxic substances, tuck sleeves into gloves[3].
Respiratory Protection Air-purifying respirator (if engineering controls are insufficient)Requires specialized training, medical screening, and fit testing[1][3].
Foot Protection Closed-toe, closed-heel shoesShoes should cover the entire foot[1].

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned[3].

  • Respiratory Protection (if required): Perform a seal check to ensure the respirator fits properly[2].

  • Eye and Face Protection: Put on safety goggles or glasses. If a splash hazard exists, wear a face shield over the eyewear[1][2].

  • Gloves: Put on gloves, ensuring they are free of any damage. If wearing a lab coat, tuck the sleeves into the gloves when working with highly toxic substances[3].

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms and away from the body.

  • Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles or glasses.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[3].

Disposal Plan:

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of in a designated hazardous waste container.

  • Contaminated Clothing: If clothing becomes contaminated, it must be removed immediately and decontaminated before reuse.

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Operational Procedures cluster_3 Completion start Start: Prepare to Handle this compound assess_risk Assess Risk of Exposure (Inhalation, Dermal, Ocular) start->assess_risk select_respirator Select Respiratory Protection (e.g., Air-Purifying Respirator) assess_risk->select_respirator select_body Select Body Protection (Lab Coat, Apron) select_respirator->select_body Proceed select_hand Select Hand Protection (Nitrile/Neoprene Gloves) select_body->select_hand select_eye Select Eye/Face Protection (Goggles, Face Shield) select_hand->select_eye don_ppe Don PPE Correctly select_eye->don_ppe handle_chemical Handle this compound in Controlled Environment don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste end_procedure End of Procedure dispose_waste->end_procedure

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.